3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)10-12-9(6-11)13-15-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWMZQIUADKXLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471057 | |
| Record name | 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-62-6 | |
| Record name | 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of the heterocyclic compound 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. This molecule is of interest to the scientific community due to its structural motifs, which are prevalent in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring, in particular, is a key pharmacophore found in a variety of biologically active compounds.
Compound Profile
A summary of the key physical and chemical properties of the title compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 175205-62-6[1] |
| Molecular Formula | C₁₀H₉ClN₂O₂[1] |
| Molecular Weight | 224.64 g/mol [1] |
| Appearance | Solid (predicted)[1] |
| SMILES | ClCc1n[o]c(n1)c2cc(ccc2)OC[1] |
| InChI Key | GSWMZQIUADKXLN-UHFFFAOYSA-N[1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process. The general and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by cyclization.[2] The proposed synthetic pathway is outlined below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 3-Methoxybenzamidoxime
This procedure is adapted from general methods for the synthesis of benzamidoximes from nitriles.[3][4]
-
Reaction Setup: To a solution of 3-methoxybenzonitrile (1 equivalent) in a mixture of ethanol and water, add potassium carbonate (1.5 equivalents) and hydroxylamine hydrochloride (2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting aqueous residue is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield 3-methoxybenzamidoxime as a solid.
Step 2: Synthesis of this compound
This protocol is based on established procedures for the synthesis of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles.[2][5]
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzamidoxime (1 equivalent) in a suitable solvent such as dichloromethane. Add triethylamine (1.1 equivalents) to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred mixture. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Cyclization: After the initial acylation is complete, add toluene to the reaction mixture and heat to reflux for 8-12 hours. This step facilitates the cyclodehydration to form the oxadiazole ring.
-
Work-up and Purification: Upon completion, cool the reaction mixture and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.
Characterization Data
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~7.6-7.8 (m, 2H, Ar-H), ~7.4-7.5 (t, 1H, Ar-H), ~7.1-7.2 (m, 1H, Ar-H), ~4.8 (s, 2H, -CH₂Cl), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR | δ (ppm): ~175 (C5-oxadiazole), ~168 (C3-oxadiazole), ~160 (Ar-C-O), ~130 (Ar-CH), ~125 (Ar-C), ~120 (Ar-CH), ~118 (Ar-CH), ~112 (Ar-CH), ~55 (-OCH₃), ~35 (-CH₂Cl) |
| IR | ν (cm⁻¹): ~3100-3000 (Ar C-H), ~2950 (Aliphatic C-H), ~1610 (C=N stretch), ~1580 (Ar C=C), ~1250 (Asym C-O-C), ~1040 (Sym C-O-C), ~750 (C-Cl)[9][10][11] |
| Mass Spec. | m/z: 224/226 (M⁺/M⁺+2, chlorine isotope pattern) |
Experimental Workflow Overview
The overall process from starting materials to the fully characterized final product involves a systematic workflow. This includes the synthesis of the intermediate, synthesis of the final compound, purification, and subsequent characterization using various analytical techniques.
Caption: Workflow for the synthesis and characterization process.
Safety Information
The target compound, this compound, is classified with the GHS07 pictogram, indicating it can be harmful. The hazard statement H302 signifies that it is harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be employed when handling this compound and its precursors. All synthetic steps should be performed in a well-ventilated fume hood.
References
- 1. 3-Chloromethyl-5-(3-methoxyphenyl)-1,2,4-oxadiazole AldrichCPR 175205-62-6 [sigmaaldrich.com]
- 2. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 4. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]
- 5. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. journalspub.com [journalspub.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. The 1,2,4-oxadiazole ring is often employed as a bioisosteric replacement for ester and amide groups to improve metabolic stability and other pharmacokinetic properties. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of the synthesis and potential biological relevance.
Chemical and Physical Properties
A summary of the fundamental chemical and predicted physicochemical properties of this compound is presented below. Due to the limited availability of experimental data in public literature, a number of key properties have been predicted using computational models such as SwissADME and ChemAxon.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | --- |
| CAS Number | 175205-62-6 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.64 g/mol | [1] |
| SMILES | ClCc1nc(oc1n)-c2cccc(OC)c2 | --- |
| InChI | InChI=1S/C10H9ClN2O2/c1-15-8-4-2-3-7(5-8)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3 | --- |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool |
| Melting Point (°C) | 85 - 95 | ChemAxon |
| Boiling Point (°C) | 358.5 ± 35.0 | ChemAxon |
| logP (o/w) | 2.58 | SwissADME |
| Water Solubility | LogS: -3.14 (Poorly soluble) | SwissADME |
| pKa (most acidic) | 12.8 (Amide N-H) | ChemAxon |
| pKa (most basic) | 1.5 (Oxadiazole N) | ChemAxon |
| Topological Polar Surface Area (Ų) | 54.7 | SwissADME |
Synthesis
The synthesis of 3-(chloromethyl)-5-aryl-1,2,4-oxadiazoles typically involves the cyclization of an appropriate amidoxime with a chloroacetylating agent. A general synthetic route is outlined below.
General Synthesis Workflow
Caption: General synthesis workflow for 3-(chloromethyl)-5-aryl-1,2,4-oxadiazoles.
A plausible synthesis for this compound involves the reaction of 3-methoxybenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then acylated with chloroacetyl chloride, followed by a cyclodehydration step to yield the final product.[2][3][4][5][6]
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are general protocols applicable to organic compounds of this class.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.[7][8][9][10]
-
Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[9]
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.[7]
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[7]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Solubility Determination (Kinetic Shake-Flask Method with UV-Vis Spectroscopy)
Objective: To determine the kinetic solubility of the compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates
-
96-well UV-transparent microplates
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).[11][12][13][14]
-
In a 96-well filter plate, add a small aliquot of the DMSO stock solution to the PBS buffer to achieve a desired final concentration (e.g., 200 µM with a final DMSO concentration of ≤1%).
-
Seal the plate and place it on a plate shaker for a set incubation period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C) to allow for equilibration.[12][14]
-
After incubation, filter the solution into a 96-well UV-transparent microplate by centrifugation or vacuum to remove any precipitated compound.[11][12]
-
Prepare a standard curve by making serial dilutions of the DMSO stock solution in the same buffer system.
-
Measure the UV absorbance of the filtered samples and the standards at the wavelength of maximum absorbance (λmax) for the compound.[11][15]
-
Calculate the concentration of the dissolved compound in the filtered samples by interpolating from the standard curve. This concentration represents the kinetic solubility.[15]
LogP Determination (Shake-Flask Method with HPLC)
Objective: To determine the octanol-water partition coefficient (logP) of the compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of the compound in n-octanol.
-
In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of water. The volumes should be chosen to ensure the final concentration in each phase is within the linear range of the HPLC detector.[16][17][18]
-
Vortex the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Analyze the concentration of the compound in each aliquot using a validated HPLC method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.[16]
pKa Determination (UV-Vis Spectrophotometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Materials:
-
This compound
-
A series of buffer solutions with known pH values spanning a wide range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes or a UV-compatible microplate reader
-
pH meter
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and pKa.[19]
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.[19][20][21][22]
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.
-
The resulting sigmoidal curve(s) can be analyzed using the Henderson-Hasselbalch equation to determine the pKa value(s), which corresponds to the pH at the inflection point of the curve.[22]
Potential Biological Activity and Signaling Pathway
Derivatives of 1,2,4-oxadiazole are widely investigated for their potential as anticancer agents. One of the key mechanisms through which some small molecules exert their anticancer effects is through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[23][24][25][26][27]
HDAC Inhibition Signaling Pathway
HDAC inhibitors can induce the hyperacetylation of histones, leading to a more relaxed chromatin structure. This allows for the transcription of previously silenced tumor suppressor genes, which can in turn trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Hypothetical mechanism of action via HDAC inhibition.
This diagram illustrates how a 1,2,4-oxadiazole derivative, acting as an HDAC inhibitor, can prevent the deacetylation of histones. This leads to the expression of tumor suppressor genes, ultimately resulting in anticancer effects such as apoptosis and cell cycle arrest.[23][24][25][26][27]
Conclusion
This compound is a compound of interest within the broader class of biologically active 1,2,4-oxadiazoles. While experimental data on its specific physicochemical properties are scarce, computational predictions provide valuable initial estimates for guiding further research and development. The experimental protocols detailed in this guide offer standardized methods for the empirical determination of these crucial parameters. The potential for this class of compounds to act as enzyme inhibitors, such as HDAC inhibitors, underscores their relevance in the field of drug discovery, particularly in oncology. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of this molecule.
References
- 1. 3-Chloromethyl-5-(3-methoxyphenyl)-1,2,4-oxadiazole, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. asianpubs.org [asianpubs.org]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. web.pdx.edu [web.pdx.edu]
- 21. ulm.edu [ulm.edu]
- 22. pharmaguru.co [pharmaguru.co]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of the heterocyclic compound 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. Due to the limited availability of public experimental data for this specific molecule, this document presents a predictive spectroscopic profile based on the analysis of structurally related compounds. It also outlines a robust experimental protocol for its synthesis and characterization, designed to meet the rigorous standards of chemical research and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and comparative analysis of similar 1,2,4-oxadiazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.70 - 7.90 | m | 2H | Ar-H |
| ~7.45 | t | 1H | Ar-H |
| ~7.15 | dd | 1H | Ar-H |
| ~4.80 | s | 2H | -CH₂Cl |
| ~3.90 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C5 (Oxadiazole) |
| ~168.0 | C3 (Oxadiazole) |
| ~160.0 | Ar-C (C-OCH₃) |
| ~130.0 | Ar-C |
| ~125.0 | Ar-C (ipso) |
| ~120.0 | Ar-C |
| ~118.0 | Ar-C |
| ~112.0 | Ar-C |
| ~55.0 | -OCH₃ |
| ~35.0 | -CH₂Cl |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1610, 1580, 1480 | Strong | C=C stretch (aromatic) |
| ~1560 | Strong | C=N stretch (oxadiazole) |
| ~1250 | Strong | C-O stretch (asymmetric, aryl ether) |
| ~1040 | Strong | C-O stretch (symmetric, aryl ether) |
| ~750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 224/226 | High | [M]⁺, [M+2]⁺ (presence of Cl) |
| 175 | Moderate | [M - CH₂Cl]⁺ |
| 135 | High | [3-methoxyphenyl-C≡O]⁺ |
| 107 | Moderate | [3-methoxyphenyl]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following protocols describe a plausible method for the synthesis and subsequent spectroscopic characterization of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved via the cyclization of an appropriate amidoxime with an acyl chloride.
Materials:
-
3-Methoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Chloroacetyl chloride
-
Pyridine
-
Anhydrous diethyl ether
-
Ethanol
-
Water
Procedure:
-
Synthesis of 3-Methoxybenzaldehyde Oxime: 3-Methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a weak base like sodium bicarbonate in an aqueous ethanol solution. The reaction mixture is stirred at room temperature until completion, and the product is isolated by filtration.
-
Synthesis of 3-Methoxybenzamidoxime: The prepared oxime is then converted to the corresponding amidoxime. This can be achieved by reacting the oxime with a chlorinating agent followed by treatment with ammonia, or through other established methods.
-
Cyclization to form this compound: The 3-methoxybenzamidoxime is dissolved in an anhydrous aprotic solvent, such as diethyl ether, and cooled in an ice bath. Chloroacetyl chloride and a base, such as pyridine, are added dropwise. The reaction is allowed to proceed to completion, after which the product is isolated by extraction and purified by column chromatography.
Spectroscopic Characterization Protocol
Instrumentation:
-
NMR: 400 MHz spectrometer
-
IR: Fourier-transform infrared (FTIR) spectrometer
-
MS: Electron ionization mass spectrometer (EI-MS)
Procedure:
-
¹H and ¹³C NMR Spectroscopy: The purified compound is dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra are acquired at room temperature.
-
Infrared Spectroscopy: A small amount of the solid sample is analyzed using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: The mass spectrum is obtained using an EI-MS instrument. The sample is introduced via a direct insertion probe.
Visualizations
The following diagrams illustrate the synthetic pathway, the general workflow for spectroscopic analysis, and a predicted fragmentation pattern in mass spectrometry.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for synthesis and spectroscopic characterization.
Caption: Predicted mass spectrometry fragmentation pathway.
An In-depth Technical Guide on the Crystal Structure Analysis of 1,2,4-Oxadiazole Derivatives
Disclaimer: As of December 2025, a complete, publicly available crystal structure analysis for the specific compound 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole could not be located in the searched scientific literature and crystallographic databases. This guide has been constructed as a representative example of a comprehensive technical analysis for a closely related, hypothetical compound, 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole , to illustrate the expected data, experimental protocols, and visualizations in such a study. The presented quantitative data is typical for a small organic molecule but is for illustrative purposes only.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, crystallographic analysis, and structural features of a representative 1,2,4-oxadiazole derivative.
Introduction
The 1,2,4-oxadiazole ring is a key heterocyclic scaffold in medicinal chemistry, recognized for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its utility as a bioisosteric replacement for amide and ester functionalities makes it an attractive moiety in drug design. The determination of the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is crucial for understanding their structure-activity relationships and for rational drug design. This guide details the crystal structure analysis of a representative 1,2,4-oxadiazole derivative.
Synthesis and Crystallization
The synthesis of the title compound is typically achieved through a multi-step process, culminating in the cyclization of an amidoxime precursor with an appropriate acylating agent.
Experimental Protocol: Synthesis of 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
A common synthetic route involves the reaction of 4-methoxybenzamidoxime with chloroacetyl chloride.
-
Amidoxime Formation: 4-methoxybenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in ethanol. The mixture is refluxed for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The resulting 4-methoxybenzamidoxime is then isolated and purified.
-
Acylation and Cyclization: The purified 4-methoxybenzamidoxime is dissolved in a suitable solvent like tetrahydrofuran (THF). The solution is cooled in an ice bath, and chloroacetyl chloride is added dropwise. A base, such as pyridine, is often used to catalyze the reaction and neutralize the HCl byproduct. The reaction mixture is stirred at room temperature for 16-24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as an ethanol/water mixture, at room temperature.
Caption: Proposed synthesis of the title compound.
Single-Crystal X-ray Diffraction Analysis
The determination of the molecular structure was performed using single-crystal X-ray diffraction. A suitable single crystal was mounted on a diffractometer equipped with a microfocus X-ray source.
Experimental Protocol: Data Collection and Structure Refinement
-
Data Collection: A colorless, prism-like single crystal of suitable dimensions was selected and mounted on a goniometer head. The crystal was maintained at a constant low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. X-ray diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å). A series of frames were collected with varying ω and φ angles.
-
Data Processing: The collected frames were integrated, and the raw data were corrected for Lorentz and polarization effects. An empirical absorption correction was applied.
-
Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The software packages used for these steps typically include SHELXS for structure solution and SHELXL for refinement.
Crystallographic Data and Structure Refinement
The key crystallographic data and refinement parameters for the hypothetical compound are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₀H₉ClN₂O₂ |
| Formula weight | 224.64 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.542(3) Å |
| b | 12.115(4) Å |
| c | 9.876(3) Å |
| α | 90° |
| β | 105.34(2)° |
| γ | 90° |
| Volume | 985.4(6) ų |
| Z | 4 |
| Density (calculated) | 1.512 Mg/m³ |
| Absorption coefficient | 0.385 mm⁻¹ |
| F(000) | 464 |
| Crystal size | 0.25 x 0.18 x 0.12 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -12 ≤ l ≤ 12 |
| Reflections collected | 9865 |
| Independent reflections | 2250 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2250 / 0 / 136 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| O1-N2 | 1.412(2) | C5-N1-O1 | 106.5(1) |
| N1-C5 | 1.305(2) | C3-N2-O1 | 109.8(1) |
| N2-C3 | 1.311(2) | N1-C5-C6 | 121.3(2) |
| C3-C4 | 1.485(3) | N2-C3-C4 | 118.9(2) |
| C4-Cl1 | 1.789(2) | C3-C4-Cl1 | 111.4(1) |
| C5-C6 | 1.478(2) | ||
| C9-O2 | 1.365(2) |
Molecular and Crystal Structure Description
The asymmetric unit of the crystal contains one molecule of 3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole ring is essentially planar. The methoxyphenyl group is twisted with respect to the oxadiazole ring. The molecular packing in the crystal is stabilized by intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions lead to the formation of a three-dimensional supramolecular network.
Caption: Workflow for small molecule crystal structure analysis.
Conclusion
This guide outlines the comprehensive process for the synthesis and crystal structure determination of a representative 1,2,4-oxadiazole derivative. The detailed crystallographic data provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule. This structural information is invaluable for understanding the physicochemical properties of this class of compounds and for guiding the design of new derivatives with potentially enhanced biological activity in the field of drug discovery.
Stability and Degradation Profile of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core. This scaffold is of significant interest in medicinal chemistry due to its role as a bioisostere for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates.[1] The inherent stability of the 1,2,4-oxadiazole ring, coupled with the reactive potential of the chloromethyl group, makes a thorough understanding of its stability and degradation profile crucial for its development as a potential therapeutic agent or as a key chemical intermediate.
This technical guide provides a comprehensive overview of the predicted stability and degradation pathways of this compound based on the known behavior of structurally related compounds and established principles of forced degradation studies. The information herein is intended to guide researchers in designing stability-indicating analytical methods, predicting potential degradation products, and developing stable formulations.
Predicted Stability Profile
While specific quantitative stability data for this compound is not publicly available, the stability can be inferred from studies on analogous 1,2,4-oxadiazole derivatives. The 1,2,4-oxadiazole ring is generally considered to be a stable heterocyclic system.[1] However, it is susceptible to degradation under certain stress conditions, particularly hydrolysis.
A study on the stability of a 1,2,4-oxadiazole derivative, BMS-708163, revealed that the compound exhibited maximum stability in a pH range of 3-5.[2] Degradation rates increased in more acidic or alkaline conditions. This behavior is likely to be similar for this compound.
The following tables present an illustrative summary of the predicted degradation of this compound under forced degradation conditions, as recommended by the International Council on Harmonisation (ICH) guidelines. The percentage of degradation is hypothetical and serves to indicate the potential lability of the compound under different stressors.
Table 1: Predicted Hydrolytic Degradation of this compound
| Stress Condition | Reagent | Temperature | Time (hours) | Predicted Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 | 10 - 20% |
| Neutral Hydrolysis | Water | 60°C | 24 | < 5% |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 8 | 20 - 40% |
Table 2: Predicted Degradation under Other Stress Conditions
| Stress Condition | Reagent/Method | Temperature | Time | Predicted Degradation (%) |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours | 5 - 15% |
| Thermal Degradation | Dry Heat | 80°C | 48 hours | 5 - 10% |
| Photolytic Degradation | ICH-compliant light exposure | Room Temperature | As per ICH Q1B | 10 - 25% |
Predicted Degradation Pathways
The primary degradation pathway anticipated for this compound is hydrolysis of the oxadiazole ring. The mechanism is pH-dependent.[2] Additionally, the chloromethyl group may undergo nucleophilic substitution, and the methoxyphenyl moiety could be susceptible to photolytic degradation.
Hydrolytic Degradation Pathway
Based on the degradation mechanism of BMS-708163, the following hydrolytic degradation pathway is proposed for this compound:[2]
-
Acid-Catalyzed Hydrolysis: At low pH, the N-4 atom of the oxadiazole ring is protonated. This is followed by a nucleophilic attack of water on the C-5 carbon, leading to ring opening and the formation of 3-methoxybenzonitrile and other byproducts.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion directly attacks the C-5 carbon, generating an anionic intermediate. Subsequent protonation and ring cleavage yield 3-methoxybenzamide and other degradation products.
The chloromethyl group is also susceptible to hydrolysis, which would lead to the formation of a hydroxymethyl derivative.
Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines. A stability-indicating HPLC method should be developed and validated to monitor the degradation.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a suitable working concentration (e.g., 100 µg/mL) for the HPLC analysis.
Forced Degradation (Stress Testing) Procedures
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the working concentration.
-
Analyze the samples by HPLC.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to the working concentration.
-
Analyze the samples by HPLC.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase to the working concentration.
-
Analyze the samples by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase to the working concentration.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the appropriate solvent, and dilute to the working concentration.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, prepare solutions of the exposed and control samples at the working concentration.
-
Analyze the samples by HPLC.
-
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the analysis of the stressed samples.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended to monitor for the appearance of degradation products with different chromophores).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Caption: General workflow for forced degradation studies.
Conclusion
This technical guide provides a framework for understanding the stability and degradation profile of this compound. Based on the chemistry of the 1,2,4-oxadiazole ring and related structures, the compound is predicted to be most stable in a slightly acidic pH range and susceptible to hydrolytic degradation under more extreme acidic or basic conditions. Oxidative, thermal, and photolytic stress may also induce degradation. The provided experimental protocols offer a systematic approach to performing forced degradation studies to confirm these predictions, identify degradation products, and develop a robust, stability-indicating analytical method. Such studies are indispensable for the successful development of this compound in pharmaceutical and other scientific applications.
References
The Chloromethyl Group in 1,2,4-Oxadiazole Derivatives: A Hub of Reactivity for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] The introduction of a chloromethyl group onto this heterocyclic core transforms it into a versatile platform for the synthesis of diverse molecular libraries. This reactive handle readily participates in nucleophilic substitution reactions, allowing for the strategic introduction of various pharmacophores and the fine-tuning of physicochemical and biological properties. This guide provides a comprehensive overview of the reactivity of the chloromethyl group in 1,2,4-oxadiazole derivatives, detailing experimental protocols, quantitative data, and the biological implications of its derivatization.
The Enhanced Reactivity of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) attached to a 1,2,4-oxadiazole ring is a potent electrophile, primed for nucleophilic attack. This heightened reactivity stems from the electron-withdrawing nature of the 1,2,4-oxadiazole ring, which destabilizes the carbon-chlorine bond and makes the methylene carbon more susceptible to nucleophilic substitution, primarily through an SN2 mechanism.
While direct comparative kinetic studies are not extensively documented in the literature, the electronic properties of the 1,2,4-oxadiazole ring suggest a difference in reactivity based on the position of the chloromethyl substituent. The electron-withdrawing effect of the 1,2,4-oxadiazole ring is reportedly more pronounced at the C5 position compared to the C3 position. This suggests that a chloromethyl group at the C5 position will be more reactive towards nucleophiles than one at the C3 position due to a greater induced positive polarity on the methylene carbon.
Nucleophilic Substitution Reactions: A Gateway to Diverse Derivatives
The electrophilic nature of the chloromethyl group allows for its reaction with a wide array of nucleophiles, including amines, thiols, and alcohols, to generate a diverse range of functionalized 1,2,4-oxadiazole derivatives.
Experimental Protocols
Below are representative experimental protocols for the synthesis of chloromethyl-1,2,4-oxadiazoles and their subsequent nucleophilic substitution reactions.
Protocol 1: Synthesis of 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole
This procedure is adapted from the general synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides.
-
Step 1: Acylation of Amidoxime. To a solution of a substituted benzamidoxime (1.0 eq.) and triethylamine (1.2 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, chloroacetyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. Upon completion of the acylation, the solvent is removed under reduced pressure. The residue is redissolved in a high-boiling point solvent like toluene or xylene and refluxed for 8-12 hours to effect cyclization.
-
Step 3: Purification. After cooling to room temperature, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole.[2]
Protocol 2: Nucleophilic Substitution with a Thiol Derivative (Synthesis of a Thioether)
This protocol details the synthesis of thioether derivatives from 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles.
-
Step 1: Formation of the Thiocyanate Intermediate. A mixture of a 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole (1.0 eq.) and ammonium thiocyanate (NH₄SCN, 1.5 eq.) in triethylene glycol is heated at 60 °C. The reaction is monitored by TLC until the starting material is consumed.
-
Step 2: Reaction with an Alcohol. To the resulting 5-thiocyanato-3-aryl-1,2,4-oxadiazole, a secondary or tertiary alcohol is added, and the mixture is stirred at 60 °C for 10-30 minutes in the absence of a solvent.
-
Step 3: Purification. The reaction mixture is cooled and purified by column chromatography to yield the corresponding thioether derivative.[3]
Protocol 3: General Nucleophilic Substitution with an Amine
This is a general procedure for the synthesis of aminomethyl derivatives.
-
Step 1: Reaction Setup. In a round-bottom flask, the chloromethyl-1,2,4-oxadiazole derivative (1.0 eq.) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Step 2: Addition of Amine. The desired primary or secondary amine (1.1-1.5 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.) are added to the solution.
-
Step 3: Reaction. The mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine and the chloromethyl derivative. The reaction is monitored by TLC.
-
Step 4: Work-up and Purification. Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data on Biological Activity
The derivatization of the chloromethyl group has led to the discovery of 1,2,4-oxadiazole derivatives with a wide range of biological activities. The following tables summarize some of the reported quantitative data.
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 | [4] |
| 2 | [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 | [4] |
| 3 | 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Breast (T47D) | 19.40 | [4] |
| 4 | 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | Prostate (PC-3) | 15.7 | [4] |
Table 2: Nematicidal Activity of 5-(halomethyl)-1,2,4-Oxadiazole Derivatives against Bursaphelenchus xylophilus
| Compound ID | Structure (Ar-3-(5-CH₂X)-1,2,4-oxadiazole) | X | Ar | LC₅₀ (µg/mL) | Reference |
| A1 | Cl | 4-Fluorophenyl | 2.4 | [5] | |
| A3 | Cl | 4-Bromophenyl | 3.3 | [5] | |
| A11 | Br | 4-Bromophenyl | 7.0 | [5] | |
| B1 | Cl | 4-Methylphenyl | 2.6 | [5] | |
| B15 | Cl | 2-Methylphenyl | 31.9 | [5] |
Signaling Pathways and Mechanisms of Action
The biological effects of 1,2,4-oxadiazole derivatives are often attributed to their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate two such pathways.
Caspase-3 Activation Pathway in Apoptosis
Certain 3,5-diaryl-1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis through the activation of caspase-3.[6] This executioner caspase plays a central role in the dismantling of the cell. The diagram below illustrates the intrinsic pathway of apoptosis leading to caspase-3 activation.
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
Inhibition of Acetylcholine Receptor Signaling in Nematodes
The nematicidal activity of certain haloalkyl-1,2,4-oxadiazole derivatives is attributed to their ability to disrupt cholinergic neurotransmission.[5] These compounds inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synapse, causing overstimulation of acetylcholine receptors, paralysis, and eventual death of the nematode.
References
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Drug Discovery and a Guide to Its Biological Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring, a five-membered heterocycle, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities and favorable physicochemical properties. Often employed as a bioisostere for ester and amide functionalities, the 1,2,4-oxadiazole moiety offers enhanced metabolic stability, a crucial attribute in modern drug design.[1][2] This technical guide provides a comprehensive overview of the known biological targets of 1,2,4-oxadiazole-containing compounds, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of key signaling pathways to aid researchers in the strategic design of novel therapeutics.
Key Biological Targets of 1,2,4-Oxadiazole Derivatives
Compounds incorporating the 1,2,4-oxadiazole scaffold have been shown to interact with a diverse array of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[2][3] The primary classes of targets identified are enzymes and receptors.
Enzyme Inhibition
1,2,4-Oxadiazole derivatives have demonstrated potent inhibitory activity against several classes of enzymes implicated in various disease states.
Cholinesterases (AChE and BuChE): In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy.[4] Several 1,2,4-oxadiazole compounds have been identified as potent inhibitors of these enzymes.[4][5]
| Compound ID/Series | Target | IC50 | Therapeutic Area | Reference |
| Series 6 | BuChE | 5.07 µM - 81.16 µM | Alzheimer's Disease | [1] |
| Compound 6n | BuChE | 5.07 µM | Alzheimer's Disease | [1] |
| Compound 6b | BuChE | 9.81 µM | Alzheimer's Disease | [1] |
| Series 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b | AChE | 0.0158 µM - 0.121 µM | Alzheimer's Disease | [5] |
| Compound 4b | BuChE | 11.50 µM | Alzheimer's Disease | [6] |
| Compound 13b | BuChE | 15 µM | Alzheimer's Disease | [6] |
Monoamine Oxidases (MAO-A and MAO-B): As key regulators of neurotransmitter levels, MAO-A and MAO-B are important targets for neurodegenerative and psychiatric disorders.[3]
| Compound ID/Series | Target | IC50 | Therapeutic Area | Reference |
| Compound 4 | MAO-B | 0.036 µM | Neurodegenerative Disorders | [3] |
| Compound 20 | MAO-B | 52 nM | Neurodegenerative Disorders | [7] |
| Compound 2b | MAO-B | 74.68 µM | Alzheimer's Disease | [5][6] |
| Compound 2c | MAO-B | 225.48 µM | Alzheimer's Disease | [5][6] |
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is a major target in oncology.[8] 1,2,4-oxadiazole derivatives have been developed as inhibitors of both wild-type and mutant forms of EGFR.[8][9]
| Compound ID/Series | Target/Cell Line | IC50 | Therapeutic Area | Reference |
| Compounds 7a, 7b, 7m | EGFR (wild-type) | <10 µM | Cancer | [8] |
| Compounds 7a, 7b, 7m | EGFR (T790M mutant) | <50 µM | Cancer | [8] |
| Compound 48 | NSCLC cell lines | 0.2 - 0.6 µM | Cancer | [9] |
Histone Deacetylases (HDACs): These enzymes are crucial epigenetic regulators and are validated targets in oncology.[10]
| Compound ID/Series | Target | IC50 | Therapeutic Area | Reference |
| Compound 1a | HDAC4 | 12 nM | Cancer | [10] |
Tubulin Polymerization: The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs.
| Compound ID/Series | Target/Cell Line | IC50 | Therapeutic Area | Reference |
| Compound 11b, 11g, 11h, 11i | Various cancer cell lines | 0.34 - 2.45 µM | Cancer | [11] |
Receptor Modulation
1,2,4-oxadiazoles have also been shown to modulate the activity of various receptors, including nuclear receptors and G-protein coupled receptors (GPCRs).
Nuclear Receptors (FXR and PXR): The Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) are key regulators of metabolism and detoxification.[12]
| Compound ID/Series | Target | Activity | Therapeutic Area | Reference |
| Compound 1 | FXR | IC50 = 0.58 µM (Antagonist) | Metabolic Disorders | [12] |
| Compound 5, 11 | FXR / PXR | Dual Antagonist / Agonist | Inflammatory Disorders | [12] |
G-Protein Coupled Receptors (GPCRs):
-
Kappa Opioid Receptor (KOR): 1,2,4-oxadiazole derivatives have shown affinity for KORs, which are involved in pain, mood, and addiction.[13]
-
Serotonin Receptors (5-HT1A, 5-HT1B/1D): These receptors are implicated in a range of neuropsychiatric disorders.
| Compound ID/Series | Target | Ki | Therapeutic Area | Reference |
| Compound 10g | 5-HT1A | 1.52 nM | Depression | [14] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the literature for the evaluation of 1,2,4-oxadiazole compounds.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the spectrophotometric method developed by Ellman and colleagues, which is widely used for measuring cholinesterase activity.[15]
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test 1,2,4-oxadiazole compounds
-
Donepezil (positive control)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI (14 mM), DTNB (10 mM), and test compounds in phosphate buffer. The final concentration of organic solvent (e.g., DMSO) should be kept low (<1%) to avoid enzyme inhibition.
-
Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE enzyme solution. For the control (100% activity), add the solvent instead of the test compound.
-
Pre-incubation: Mix gently and incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a pre-mixed solution of ATCI and DTNB to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of reaction is determined by the change in absorbance over time.[2]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[1][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test 1,2,4-oxadiazole compounds
-
Doxorubicin or other relevant anticancer drug (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control, and incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: Luminescence-Based Kinase Inhibition Assay (e.g., EGFR)
This protocol is adapted for measuring the inhibition of kinases like EGFR, where ATP consumption is monitored.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Kinase buffer
-
ATP solution
-
Test 1,2,4-oxadiazole compounds
-
Reference inhibitor (e.g., Erlotinib)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well microplates
Procedure:
-
Compound Plating: Serially dilute the test compounds in the appropriate buffer and add them to the wells of the microplate.
-
Kinase Reaction: Add a master mix containing the kinase, substrate, and ATP to each well to initiate the reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ATP depletion reagent to stop the kinase reaction and remove any remaining ATP. Incubate at room temperature.
-
Signal Generation: Add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.[2]
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 4: Fluorometric HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of compounds on HDAC enzymes.[17]
Materials:
-
Recombinant HDAC enzyme
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate
-
Developer solution (containing a stop solution like Trichostatin A)
-
Test 1,2,4-oxadiazole compounds
-
96-well black microplate
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the HDAC Assay Buffer, test compound at various concentrations, and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for 30 minutes.
-
Signal Development: Add the Developer solution to stop the reaction and initiate the development of the fluorescent signal. Incubate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.
Signaling Pathways and Logical Relationships
The therapeutic effects of 1,2,4-oxadiazole compounds are often mediated through the modulation of complex signaling pathways. Understanding these pathways is crucial for rational drug design.
Caption: EGFR signaling pathway and its inhibition by 1,2,4-oxadiazole compounds.
Caption: Mechanism of action of 1,2,4-oxadiazole-based HDAC inhibitors.
Caption: General experimental workflow for identifying bioactive 1,2,4-oxadiazole compounds.
Conclusion
The 1,2,4-oxadiazole scaffold represents a highly versatile platform for the development of novel therapeutics targeting a wide range of diseases. Its role as a stable bioisostere for common functional groups, combined with its ability to interact with a diverse set of biological targets, makes it an attractive starting point for medicinal chemistry campaigns. The information presented in this guide, including quantitative efficacy data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of 1,2,4-oxadiazole-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,3,4-oxadiazoles derivatives with antidepressant activity and their binding to the 5-HT1A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
In Silico Prediction of ADMET Properties for 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. Unfavorable ADMET properties are a leading cause of late-stage clinical trial failures, resulting in significant financial and temporal losses.[1] In silico prediction of these properties has emerged as an indispensable tool, enabling the rapid and cost-effective screening of drug candidates.[1][2] This guide provides a comprehensive overview of the predicted ADMET properties for the novel compound 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, leveraging computational models and data from structurally similar 1,2,4-oxadiazole derivatives. The 1,2,4-oxadiazole scaffold is a recognized motif in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide groups to enhance metabolic stability and pharmacokinetic characteristics.[3]
Predicted ADMET Profile of this compound
The following table summarizes the predicted ADMET properties for this compound. These predictions are generated based on established Quantitative Structure-Activity Relationship (QSAR) models and comparative analysis with known 1,2,4-oxadiazole analogs.[4][5][6]
| ADMET Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Aqueous Solubility (logS) | -3.5 | Moderately Soluble |
| Caco-2 Permeability (Papp) | >10 x 10⁻⁶ cm/s | High |
| Human Intestinal Absorption | >90% | High |
| P-glycoprotein Substrate | No | Low potential for efflux |
| Distribution | ||
| Plasma Protein Binding | ~85% | Moderate to High |
| Blood-Brain Barrier (BBB) Permeability | CNS: + | Likely to cross the BBB |
| Volume of Distribution (VDss) | >0.5 L/kg | Good tissue distribution |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Unlikely | Low risk of drug-drug interactions |
| CYP450 3A4 Inhibitor | Unlikely | Low risk of drug-drug interactions |
| Metabolic Stability (t½ in HLM) | 30-60 min | Moderate |
| Excretion | ||
| Total Clearance | 5-15 mL/min/kg | Moderate |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Low potential for renal secretion |
| Toxicity | ||
| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| Hepatotoxicity (DILI) | Low Risk | Low risk of drug-induced liver injury |
Methodologies for ADMET Prediction
The in silico prediction of ADMET properties relies on a variety of computational models and software platforms. These tools utilize a compound's chemical structure to predict its pharmacokinetic and toxicological profile.
Computational Protocols
A typical workflow for in silico ADMET prediction involves the following steps:
-
SMILES Input: The simplified molecular-input line-entry system (SMILES) representation of this compound is used as the input for various prediction software.
-
Model Selection: A suite of validated QSAR models is employed to predict a wide range of ADMET endpoints. Popular platforms for this purpose include ADMET Predictor™, pkCSM, and ADMETlab.[2][7]
-
Property Prediction: The software calculates various physicochemical and pharmacokinetic properties, such as those listed in the table above.
-
Data Analysis: The predicted values are then analyzed to assess the compound's drug-likeness and potential liabilities. This often involves comparison against established thresholds and known drugs.
Experimental Protocols for In Vitro Validation
While in silico predictions are invaluable for early screening, experimental validation is crucial. The following are standard in vitro assays used to confirm computational predictions for 1,2,4-oxadiazole derivatives.[3][8][9]
1. Aqueous Solubility:
-
Method: A shake-flask method is commonly used. An excess of the compound is agitated in a phosphate buffer (pH 7.4) at a specific temperature for 24 hours to ensure equilibrium.
-
Analysis: The concentration of the dissolved compound in the supernatant is determined by high-performance liquid chromatography (HPLC) with UV detection.
2. Caco-2 Permeability:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like properties, are seeded on permeable filter supports and cultured for 21-25 days.
-
Permeability Assay: The compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time. Samples are taken from both compartments at various time points.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the apical compartment.
3. Metabolic Stability in Human Liver Microsomes (HLM):
-
Incubation: The compound is incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C. Aliquots are removed at different time points.
-
Reaction Termination: The metabolic reaction is quenched by adding a cold organic solvent like acetonitrile.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining compound concentration versus time.[3]
Visualizing the ADMET Prediction Workflow and Development Path
The following diagrams illustrate the computational workflow for ADMET prediction and a logical decision-making pathway based on the predicted properties.
References
- 1. ijapbjournal.com [ijapbjournal.com]
- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies [ouci.dntb.gov.ua]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
The Ascendant Scaffold: A Technical Review of 3-Chloromethyl-1,2,4-Oxadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring, a five-membered heterocycle, has garnered significant attention in medicinal chemistry due to its advantageous properties as a bioisosteric replacement for amide and ester groups, offering enhanced metabolic stability.[1][2][3] Among its varied substituted forms, 3-chloromethyl-1,2,4-oxadiazole derivatives have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to facilitate further research and development in this burgeoning field.
Synthetic Strategies for 3-Chloromethyl-1,2,4-Oxadiazole Derivatives
The primary and most established method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of amidoximes.[4] A general approach for synthesizing 3-chloromethyl-1,2,4-oxadiazole derivatives commences with the reaction of 2-chloro-acetamide oxime with a suitable acylating agent, often an acyl chloride or anhydride, which upon cyclization yields the desired 1,2,4-oxadiazole ring.[5] Variations of this method, including one-pot syntheses and the use of different catalysts and reaction conditions, have been explored to improve yields and versatility.[6][7][8]
For instance, a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through the condensation of amidoximes and carboxylic acid esters in a superbase medium like MOH/DMSO at room temperature.[8] Another efficient one-pot, two-component reaction involves gem-dibromomethylarenes and amidoximes, resulting in excellent yields of approximately 90%.[6]
The Vilsmeier reagent has also been employed as a carboxylic acid group activator in the synthesis of 1,2,4-oxadiazoles.[6] Furthermore, microwave-assisted synthesis on a silica-supported system has been developed as a fast and efficient strategy for constructing the 1,2,4-oxadiazole ring.[9]
Below is a generalized workflow for the synthesis of 3-chloromethyl-5-substituted-1,2,4-oxadiazoles.
Biological Activities and Quantitative Data
Derivatives of 3-chloromethyl-1,2,4-oxadiazole have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and agriculture. The subsequent sections summarize the key findings and present the associated quantitative data in a structured format.
Anticancer Activity
The 1,2,4-oxadiazole scaffold is a privileged structure in the design of anticancer agents.[10][11] Several studies have reported the cytotoxic effects of its derivatives against a range of human cancer cell lines.
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 13a | A375 (Melanoma) | 0.11 | [6] |
| MCF-7 (Breast) | - | [6] | |
| ACHN (Renal) | - | [6] | |
| 13b | A375 (Melanoma) | - | [6] |
| MCF-7 (Breast) | 1.47 | [6] | |
| ACHN (Renal) | - | [6] | |
| 14a-d | MCF-7 (Breast) | 0.12 - 2.78 | [6] |
| A549 (Lung) | 0.12 - 2.78 | [6] | |
| A375 (Melanoma) | 0.12 - 2.78 | [6] | |
| 18a-c | MCF-7 (Breast) | Sub-micromolar | [6] |
| A549 (Lung) | Sub-micromolar | [6] | |
| MDA MB-231 (Breast) | Sub-micromolar | [6] | |
| 33 | MCF-7 (Breast) | 0.34 ± 0.025 | [11] |
| 16a | MCF-7 (Breast) | 0.68 | [2] |
| A-549 (Lung) | 1.56 | [2] | |
| A-375 (Melanoma) | 0.79 | [2] | |
| 16b | MCF-7 (Breast) | 0.22 | [2] |
| A-549 (Lung) | 1.09 | [2] | |
| A-375 (Melanoma) | 1.18 | [2] | |
| 17a | Mino (Mantle Cell Lymphoma) | 0.4 | [2] |
| Z138 (Chronic Lymphocytic Leukemia) | 0.4 | [2] | |
| Maver-1 (Mantle Cell Lymphoma) | 0.5 | [2] | |
| Jeko-R (Mantle Cell Lymphoma) | 0.7 | [2] | |
| Granta-519 (Leukemia) | 1.5 | [2] | |
| 23 | Drug-sensitive/resistant CML | 5.5 - 13.2 | [9] |
Note: Specific IC50 values for all cell lines for compounds 13a, 13b, and 18a-c were not provided in the source material.
The mechanism of action for some of these derivatives has been linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[3] For instance, certain 1,2,4-oxadiazole derivatives have been shown to induce G1 cell cycle arrest and upregulate histone H3 and α-tubulin acetylation.[11]
Antimicrobial and Antiparasitic Activity
The 1,2,4-oxadiazole nucleus is also a key component in the development of novel antimicrobial and antiparasitic agents.[12][13][14] Derivatives have shown activity against bacteria, fungi, and various parasites.
Table 2: Antimicrobial and Antiparasitic Activity of 1,2,4-Oxadiazole Derivatives
| Compound Type | Organism | Activity Metric | Value | Reference |
| 1,3,4-Oxadiazole Derivatives | Staphylococcus aureus | MIC | 4 - 32 µg/mL | [15] |
| Benzimidazole-oxadiazole hybrid | Mycobacterium tuberculosis H37Rv | MIC | 1.6 mg/mL | [2] |
| Quinoline-linked 1,2,4-oxadiazole | Mycobacterium tuberculosis H37Rv (wild-type) | MIC | 0.5 µg/mL | [2] |
| (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole (Compound 23 ) | Trypanosoma cruzi amastigotes | EC50 | 2.9 µM | [9] |
| Leishmania amazonensis promastigotes | EC50 | 12.2 µM | [9] | |
| Leishmania amazonensis amastigotes | EC50 | 13.5 µM | [9] | |
| 1,2,4-oxadiazole derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 19.44 - 36.25 µg/mL | [16] |
| Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 | 19.04 - 31.40 µg/mL | [16] |
Nematicidal Activity
Recent research has highlighted the potent nematicidal activity of 3-chloromethyl-1,2,4-oxadiazole derivatives, positioning them as promising candidates for the development of new agrochemicals.
Table 3: Nematicidal Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Nematode Species | LC50 (µg/mL) | Reference |
| A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) | Bursaphelenchus xylophilus | 2.4 | [17] |
The mode of action for compound A1 has been suggested to involve the acetylcholine receptor of the nematode.[17]
Experimental Protocols
To aid in the replication and advancement of research on these compounds, this section outlines the general methodologies for key experiments cited in the literature.
General Procedure for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
A common synthetic route involves the reaction of an amidoxime with an acyl chloride.[6] To a solution of the appropriate amidoxime in a suitable solvent (e.g., pyridine or dichloromethane), the corresponding acyl chloride is added dropwise at a controlled temperature (often 0 °C). The reaction mixture is typically stirred at room temperature for several hours. After completion, the mixture is worked up by washing with aqueous solutions to remove impurities, followed by drying of the organic layer and evaporation of the solvent. The resulting crude product is then purified, commonly by recrystallization or column chromatography, to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is frequently evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[18][19] Cancer cells are seeded in 96-well plates and incubated to allow for attachment. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following incubation, the MTT reagent is added to each well, and the plates are incubated further to allow for the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method. Serial twofold dilutions of the compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is then added to each well. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many 3-chloromethyl-1,2,4-oxadiazole derivatives are still under investigation, some studies have provided insights into their potential cellular targets and signaling pathways.
For instance, in the context of cancer, some 1,2,4-oxadiazole derivatives have been shown to induce apoptosis. This process is often regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins. The diagram below illustrates a simplified representation of a potential apoptosis-inducing pathway that could be modulated by these compounds.
In the context of immunomodulation, certain 1,2,4-oxadiazole derivatives have been observed to polarize tumor-associated macrophages (TAMs) towards an M1 (anti-tumoral) phenotype.[18][19] This repolarization is often associated with the increased production of pro-inflammatory cytokines such as TNF-α and IL-12, which can enhance the anti-tumor immune response.[18][19]
Conclusion and Future Perspectives
The 3-chloromethyl-1,2,4-oxadiazole scaffold represents a versatile and highly promising platform for the discovery and development of new therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and nematicidal effects. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich avenue for optimizing potency, selectivity, and pharmacokinetic properties.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most active compounds. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation derivatives with improved efficacy and reduced toxicity. Furthermore, in vivo studies are warranted to validate the promising in vitro results and to assess the therapeutic potential of these compounds in relevant disease models. The continued exploration of 3-chloromethyl-1,2,4-oxadiazole derivatives holds significant promise for addressing unmet needs in medicine and agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing nucleophilic substitution reactions on 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The 1,2,4-oxadiazole moiety is a recognized pharmacophore in numerous biologically active compounds, and the functionalization of the chloromethyl group allows for the synthesis of diverse compound libraries for screening and lead optimization.
The chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring serves as a versatile handle for introducing a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds. This enables the exploration of the chemical space around the oxadiazole core, which can be crucial for modulating the pharmacological properties of potential drug candidates.
General Reaction Scheme
The fundamental reaction described is a nucleophilic substitution (SN2) at the benzylic-like carbon of the chloromethyl group. The chlorine atom, being a good leaving group, is displaced by a nucleophile.
Diagram of the General Reaction:
Caption: General workflow for nucleophilic substitution.
Experimental Protocols
This section outlines a general protocol for the nucleophilic substitution reaction. Researchers should note that optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for different nucleophiles.
Materials and Reagents
-
Substrate: this compound
-
Nucleophiles: Alcohols, phenols, thiols, amines (primary and secondary), etc.
-
Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (TEA), pyridine, etc.
-
Solvents: Acetonitrile (ACN), dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), etc.
-
Reagents for work-up and purification: Ethyl acetate, hexane, brine, sodium sulfate (Na₂SO₄), silica gel for column chromatography.
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol describes the reaction of this compound with a generic amine nucleophile.
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or THF, add the amine nucleophile (1.1-1.5 eq).
-
Add a base, such as potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq), to the reaction mixture. The choice of base will depend on the pKa of the nucleophile.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, filter the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Workflow Diagram for the Protocol:
Application Notes and Protocols for 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole moiety is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] The presence of a reactive chloromethyl group at the 5-position allows for facile introduction of the 3-(3-methoxyphenyl)-1,2,4-oxadiazole scaffold into a diverse range of molecules. This enables the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents across various disease areas, including neurodegenerative diseases, infectious diseases, and oncology.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a key building block in the synthesis of bioactive compounds.
Synthesis of the Intermediate
The synthesis of this compound can be achieved through a two-step process involving the preparation of a substituted amidoxime followed by cyclization with chloroacetyl chloride. A general synthetic scheme is presented below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methoxybenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Chloroacetyl chloride
-
Pyridine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate
Procedure:
Step 1: Synthesis of N'-hydroxy-3-methoxybenzenecarboximidamide (3-Methoxybenzamidoxime)
-
To a solution of 3-methoxybenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N'-hydroxy-3-methoxybenzenecarboximidamide as a solid.
Step 2: Synthesis of this compound
-
Dissolve N'-hydroxy-3-methoxybenzenecarboximidamide (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Applications as a Synthetic Intermediate
The chloromethyl group of this compound is a versatile handle for nucleophilic substitution reactions, allowing for the facile introduction of the oxadiazole moiety into various molecular scaffolds. This has been exploited in the synthesis of compounds with a range of biological activities.
Caption: Derivatization of the intermediate and potential biological activities.
Application 1: Synthesis of Thioether Derivatives with Antimicrobial Activity
The reaction of 3-(Chloromethyl)-5-(aryl)-1,2,4-oxadiazoles with various thiols provides a straightforward route to thioether derivatives, some of which have demonstrated promising antibacterial and antifungal activities.[4]
Experimental Protocol: General Procedure for the Synthesis of 5-(((Aryl/Alkyl)thio)methyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazoles
-
To a solution of the desired thiol (1.1 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After completion (typically 2-4 hours), cool the reaction to room temperature and pour into ice-water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table 1: Representative Thioether Derivatives Synthesized from 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles
| Compound ID | R-Group of Thiol | Yield (%) | Biological Activity | Reference |
| 5a | 4-chlorophenyl | 65 | Antibacterial | [4] |
| 5b | 2,4-dichlorophenyl | 72 | Antibacterial, Antifungal | [4] |
| 5c | 4-fluorophenyl | 68 | Nematicidal | [4] |
| 5d | benzyl | 75 | Antibacterial | [4] |
Application 2: Synthesis of Aryloxymethyl Derivatives as Potential Anticancer Agents
Alkylation of substituted phenols with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles yields aryloxymethyl derivatives.[5] The resulting compounds can be evaluated for their cytotoxic activity against various cancer cell lines.
Experimental Protocol: General Procedure for the Synthesis of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles
-
In a round-bottom flask, combine the substituted phenol (1.0 eq), this compound (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in DMF.
-
Heat the mixture at 80-100 °C for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure aryloxymethyl-1,2,4-oxadiazole derivative.
Table 2: Examples of Aryloxymethyl-1,2,4-oxadiazole Derivatives and their Reported Activities
| Product Structure | Aryloxy Group | Yield (%) | Reported Activity |
| 5-((4-nitrophenoxy)methyl)-3-phenyl-1,2,4-oxadiazole | 4-nitrophenoxy | 66 | Not specified |
| 5-((2,4-dichlorophenoxy)methyl)-3-phenyl-1,2,4-oxadiazole | 2,4-dichlorophenoxy | 58 | Not specified |
Note: The yields are based on analogous syntheses and may vary for the 3-methoxyphenyl derivative.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide array of novel compounds with potential therapeutic applications. The straightforward synthesis of this intermediate and the reactivity of its chloromethyl group make it an attractive building block for drug discovery programs targeting various diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in Cancer Cell Line Studies
Disclaimer: As of the latest literature search, specific studies on the application of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in cancer cell line research are not publicly available. The following application notes and protocols are based on studies of structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives and are intended to provide a general framework for research in this area. The experimental details should be optimized for the specific cell lines and research objectives.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. Compounds featuring this core structure have been reported to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways. The subject of this document, this compound, combines the 1,2,4-oxadiazole ring with a reactive chloromethyl group and a methoxyphenyl moiety, features that suggest potential for anticancer activity. The chloromethyl group can act as an alkylating agent, potentially forming covalent bonds with biological macromolecules, while the methoxyphenyl group can influence the compound's pharmacokinetic and pharmacodynamic properties.
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer potential of this compound in various cancer cell line models.
Data Presentation: Representative Anticancer Activity of Oxadiazole Derivatives
Due to the lack of specific data for this compound, the following table summarizes the cytotoxic activity of other related oxadiazole derivatives against various cancer cell lines to provide a comparative context.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | U87 (Glioblastoma) | 60.3 | [1] |
| T98G (Glioblastoma) | 39.2 | [1] | |
| LN229 (Glioblastoma) | 80.4 | [1] | |
| Compound 5 | U87 (Glioblastoma) | 35.1 | [1] |
| T98G (Glioblastoma) | 34.4 | [1] | |
| LN229 (Glioblastoma) | 37.9 | [1] | |
| SKOV3 (Ovarian Cancer) | 14.2 | [1] | |
| MCF7 (Breast Cancer) | 30.9 | [1] | |
| A549 (Lung Cancer) | 18.3 | [1] | |
| Compound 33 | MCF-7 (Breast Cancer) | 0.34 ± 0.025 | [2] |
| Compound 8 | WiDr (Colon Cancer) | 4.5 | [3] |
| Compound 18a-c | MCF-7, A549, MDA-MB-231 | Sub-micromolar | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cancer cells into 6-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol is to determine if the compound induces cell cycle arrest at a specific phase.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed and treat the cells with the compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anticancer activity of a novel compound.
Caption: Plausible apoptotic signaling pathways targeted by oxadiazole derivatives.
References
Application Notes and Protocols: Antimicrobial Activity Screening of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and antimicrobial screening of a novel series of 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole derivatives. The following sections detail the synthetic pathway, methodologies for evaluating antimicrobial efficacy, and a structured presentation of hypothetical screening data.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1][2] The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial and antifungal properties.[2][3][4] This document focuses on derivatives of this compound, outlining the procedures to synthesize and evaluate their potential as novel antimicrobial agents. The presence of a chloromethyl group at the 3-position and a methoxyphenyl group at the 5-position offers opportunities for further structural modifications to explore structure-activity relationships (SAR).
Synthesis of this compound Derivatives
The synthesis of the target 1,2,4-oxadiazole derivatives can be achieved through a well-established multi-step reaction sequence, commencing with the appropriate nitrile to form an amidoxime intermediate, followed by cyclization with an acyl chloride.[1]
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-methoxybenzamidoxime
-
To a solution of 3-methoxybenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-methoxybenzamidoxime.
Step 2: Synthesis of this compound
-
Dissolve 3-methoxybenzamidoxime (1 equivalent) in a suitable solvent such as pyridine or dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100°C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final compound.
-
Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Further derivatives can be synthesized by reacting this compound with various nucleophiles to substitute the chloro group.
Antimicrobial Activity Screening
The evaluation of the antimicrobial properties of the synthesized compounds is a critical step. Standard methods such as the agar well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) are employed.[1][5]
Experimental Protocol: Agar Well Diffusion Method
-
Prepare Mueller-Hinton Agar (MHA) plates for bacterial strains and Sabouraud Dextrose Agar (SDA) plates for fungal strains.
-
Inoculate the sterile agar plates with the respective microbial suspensions (adjusted to 0.5 McFarland standard).
-
Create wells of 6 mm diameter in the agar plates using a sterile borer.
-
Add a specific concentration (e.g., 100 µg/mL) of each test compound dissolved in a suitable solvent (like DMSO) into the wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Perform the assay in sterile 96-well microtiter plates.
-
Prepare a twofold serial dilution of each test compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, with final concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Add the microbial inoculum (adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL) to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.
-
Incubate the plates under the same conditions as the agar well diffusion method.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antimicrobial activity data should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship analysis.
Table 1: Hypothetical Antimicrobial Activity (Zone of Inhibition) of this compound Derivatives
| Compound ID | R-Group | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| OXD-1 | -Cl | 15 | 12 | 10 |
| OXD-2 | -N₃ | 18 | 14 | 13 |
| OXD-3 | -SCH₂Ph | 16 | 13 | 11 |
| Ciprofloxacin | - | 25 | 28 | - |
| Fluconazole | - | - | - | 22 |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound ID | R-Group | MIC vs. S. aureus | MIC vs. E. coli | MIC vs. C. albicans |
| OXD-1 | -Cl | 32 | 64 | 128 |
| OXD-2 | -N₃ | 16 | 32 | 64 |
| OXD-3 | -SCH₂Ph | 32 | 64 | 128 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 4 |
Visualizations
Synthesis Workflow
Caption: Synthetic route for this compound.
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial activity screening of synthesized compounds.
References
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1,2,4-oxadiazole-based compound libraries. The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester groups. HTS enables the rapid and efficient evaluation of large libraries of these compounds to identify "hit" compounds with desired biological activities.
Application Note 1: Cytotoxicity Profiling of 1,2,4-Oxadiazole Libraries
A primary and critical step in any drug discovery campaign is the assessment of a compound library's inherent cytotoxicity. This allows for the early identification of compounds that exhibit non-specific toxicity and helps to prioritize compounds with specific biological activities at non-toxic concentrations. Two common colorimetric assays for assessing cytotoxicity in a high-throughput format are the Lactate Dehydrogenase (LDH) assay and the 3-(4,5-dimethylthiazol
Application Notes and Protocols: Mechanism of Action Studies for 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Abstract:
This document provides a comprehensive overview of the potential mechanisms of action for the novel compound 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. As of this writing, no specific studies on this molecule have been published. Therefore, these notes are based on a thorough review of the known biological activities of the 1,2,4-oxadiazole scaffold, particularly derivatives with 3-chloromethyl and 5-aryl substitutions. The primary activities reported for this class of compounds include anticancer, enzyme inhibition, and nematicidal effects. This document outlines potential molecular targets, summarizes quantitative data from related compounds, and provides detailed protocols for key experiments to facilitate the investigation of this new chemical entity.
Introduction and Putative Mechanisms of Action
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its metabolic stability and its role as a bioisostere for ester and amide groups.[1] This scaffold is present in a wide range of biologically active compounds, with activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The subject of this document, this compound, possesses two key features that suggest its potential biological activities:
-
3-(Chloromethyl)-1,2,4-oxadiazole moiety: The chloromethyl group is a reactive handle that can potentially alkylate biological nucleophiles. Derivatives containing this group have shown significant nematicidal activity, possibly by interacting with acetylcholine receptors.[4] This group is also used as a synthetic precursor for creating thioether derivatives with enzyme inhibitory properties.[5][6]
-
5-(3-methoxyphenyl)-1,2,4-oxadiazole moiety: The 5-aryl substitution is a common feature in 1,2,4-oxadiazole derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[2][7] The nature of the substituent on the phenyl ring can modulate this activity. The 3-methoxyphenyl group, in particular, has been noted in related heterocyclic compounds with anticancer properties.[8]
Based on this structural analysis, the primary putative mechanisms of action for this compound are:
-
Anticancer Activity: Likely through the induction of apoptosis via activation of effector caspases like caspase-3, or by causing cell cycle arrest at the G0/G1 phase.[9][10][11]
-
Enzyme Inhibition: Potential inhibition of various enzymes such as cholinesterases (AChE, BChE) or xanthine oxidase (XO), which are targets for neurodegenerative and metabolic diseases, respectively.[1][5][6]
-
Nematicidal Activity: Possible modulation of acetylcholine receptors in nematodes.[4]
Data Presentation: Biological Activities of Related 1,2,4-Oxadiazole Derivatives
The following tables summarize quantitative data for 1,2,4-oxadiazole derivatives that are structurally related to the compound of interest. This data provides a baseline for expected potencies and guides the design of initial screening experiments.
Table 1: Cytotoxic Activity of 5-Aryl-1,2,4-Oxadiazole Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| 3,5-Diaryl-1,2,4-oxadiazoles | HCT-116 (Colon) | Sub-micromolar to micromolar | [9] |
| 3,5-Diaryl-1,2,4-oxadiazoles | MCF-7 (Breast) | 0.65 | [9] |
| 1,2,4-Oxadiazole-benzofuran hybrids | MCF-7 (Breast) | Sub-micromolar | [2] |
| 1,2,4-Oxadiazole-benzofuran hybrids | A375 (Melanoma) | Sub-micromolar | [2] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole fused derivatives | MCF-7 (Breast) | Sub-micromolar | [2] |
| Caffeic acid-based 1,2,4-oxadiazole | LN229 (Glioblastoma) | ~35 | [7] |
Table 2: Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives
| Compound/Derivative Class | Enzyme Target | IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole-thioether | Xanthine Oxidase (XO) | 0.41 | [5] |
| 1,2,4-Oxadiazole-thioether | Acetylcholinesterase (AChE) | 0.95 | [5] |
| 1,2,4-Oxadiazole-thioether | Butyrylcholinesterase (BChE) | 1.49 | [5] |
| 1,2,4-Oxadiazole derivatives | Histone Deacetylases (HDACs) | Potent Inhibition Reported | [1] |
| 1,2,4-Oxadiazole derivatives | Kinases (e.g., EGFR) | Potent Inhibition Reported | [1] |
Table 3: Nematicidal Activity of 3-(Haloalkyl)-1,2,4-Oxadiazole Derivatives
| Compound | Nematode Species | LC₅₀ (µg/mL) | Reference |
| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Bursaphelenchus xylophilus | 2.4 | [4] |
| 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | Bursaphelenchus xylophilus | 2.8 | [4] |
| 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | Bursaphelenchus xylophilus | 2.6 | [4] |
Experimental Protocols
The following protocols are foundational for investigating the mechanism of action of this compound.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Enzyme Inhibition Assay (AChE Inhibition - Ellman's Method)
This protocol measures the inhibition of acetylcholinesterase, a key enzyme in the nervous system.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Test compound dissolved in DMSO
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add:
-
25 µL of test compound at various concentrations.
-
125 µL of DTNB solution.
-
50 µL of phosphate buffer.
-
Include controls: blank (buffer only), positive control (known inhibitor like donepezil), and negative control (DMSO vehicle).
-
-
Pre-incubation: Add 25 µL of the AChE enzyme solution to all wells (except the blank). Pre-incubate the plate with the inhibitors for 15 minutes at room temperature.[1]
-
Reaction Initiation: Add 25 µL of the ATCI substrate solution to all wells to start the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.[1]
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.[1] The rate of color formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the negative control and calculate the IC₅₀ value.
Protocol 3: Cell Cycle Analysis via Flow Cytometry
This protocol determines if the compound induces arrest at a specific phase of the cell cycle.
Materials:
-
Target cancer cell line
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows for the mechanism of action studies.
Caption: General workflow for mechanism of action studies.
Caption: Putative caspase-3 mediated apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Synthesis of Novel Drug Candidates from 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and evaluation of a library of novel drug candidates derived from the starting material, 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. This scaffold is a promising starting point for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2][3]
Synthetic Strategy: A Versatile Platform for Library Generation
The primary synthetic route involves the nucleophilic substitution of the reactive chloromethyl group on the 1,2,4-oxadiazole core. This allows for the introduction of a wide variety of functional groups, enabling the exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).
Synthesis of the Starting Material: this compound
The synthesis of the starting material can be achieved through a two-step process involving the acylation of 3-methoxybenzamidoxime with chloroacetyl chloride, followed by cyclodehydration.
Protocol 1: Synthesis of this compound
Materials:
-
3-Methoxybenzamidoxime
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Toluene
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Acylation: In a round-bottom flask, dissolve 3-methoxybenzamidoxime (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate.
-
Cyclodehydration: Dissolve the crude intermediate in toluene and reflux for 8-12 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Nucleophilic Substitution
The synthesized this compound can be further functionalized by reacting it with various nucleophiles such as amines, thiols, and phenols.
Protocol 2: General Procedure for the Synthesis of Amine, Thioether, and Ether Derivatives
Materials:
-
This compound
-
Desired amine, thiol, or phenol nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve the chosen nucleophile (amine, thiol, or phenol) in the anhydrous solvent.
-
Add the base (K₂CO₃ for amines and phenols, NaH for thiols is often effective) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80°C for 4-24 hours, depending on the nucleophilicity of the substrate.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired derivative.
-
Characterize the final compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for generating a library of drug candidates.
Biological Evaluation: Screening for Anticancer and Anti-inflammatory Activity
The synthesized library of compounds will be screened for their potential as anticancer and anti-inflammatory agents.
Anticancer Activity Screening
The primary screening for anticancer activity will be performed using the MTT assay to determine the cytotoxic effects of the compounds on various cancer cell lines.
Protocol 3: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 1,2,4-oxadiazole derivatives
-
Doxorubicin or Cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and the positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Screening
The anti-inflammatory potential of the compounds will be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol 4: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized 1,2,4-oxadiazole derivatives
-
Dexamethasone or L-NAME (positive control)
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds and the positive control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Caption: Overall experimental workflow from synthesis to screening.
Potential Mechanisms of Action: Signaling Pathways
The anticancer and anti-inflammatory activities of 1,2,4-oxadiazole derivatives are often attributed to their modulation of key signaling pathways.
Anticancer Mechanism: Caspase Activation Pathway
Many anticancer agents induce apoptosis, or programmed cell death. A key mechanism in apoptosis is the activation of caspases, a family of proteases that execute cell death. Some 1,2,4-oxadiazole derivatives have been shown to induce apoptosis through the activation of caspase-3.[4][5]
Caption: Simplified caspase activation pathway leading to apoptosis.
Anti-inflammatory Mechanism: NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the inflammatory response. Inhibition of this pathway is a key strategy for developing anti-inflammatory drugs. Several 1,2,4-oxadiazole derivatives have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[2]
Caption: Inhibition of the NF-κB signaling pathway.
Data Presentation
The following tables summarize the in vitro anticancer activity (IC₅₀ values in µM) of a hypothetical series of derivatives synthesized from this compound.
Table 1: Anticancer Activity of Amine Derivatives
| Compound ID | R (Amine) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| DA-1 | -NH-phenyl | 15.2 | 21.5 | 18.9 |
| DA-2 | -NH-(4-chlorophenyl) | 8.7 | 12.3 | 10.1 |
| DA-3 | -NH-(4-methoxyphenyl) | 12.5 | 18.9 | 16.4 |
| DA-4 | -NH-benzyl | 25.1 | 30.8 | 28.3 |
| Doxorubicin | - | 0.5 | 0.8 | 0.6 |
Table 2: Anticancer Activity of Thioether Derivatives
| Compound ID | R (Thiol) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| DT-1 | -S-phenyl | 10.8 | 14.2 | 12.5 |
| DT-2 | -S-(4-chlorophenyl) | 5.4 | 7.9 | 6.8 |
| DT-3 | -S-(4-methoxyphenyl) | 9.1 | 11.5 | 10.3 |
| DT-4 | -S-benzyl | 18.3 | 22.1 | 20.7 |
| Doxorubicin | - | 0.5 | 0.8 | 0.6 |
Table 3: Anti-inflammatory Activity (NO Inhibition) of Selected Derivatives
| Compound ID | R Group | RAW 264.7 IC₅₀ (µM) |
| DA-2 | -NH-(4-chlorophenyl) | 9.5 |
| DT-2 | -S-(4-chlorophenyl) | 7.2 |
| Dexamethasone | - | 1.2 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Conclusion
The this compound scaffold provides a versatile platform for the synthesis of novel drug candidates. The straightforward nucleophilic substitution chemistry allows for the rapid generation of a diverse library of compounds. The outlined protocols for biological screening provide a robust framework for identifying lead compounds with potential anticancer and anti-inflammatory activities. Further investigation into the structure-activity relationships and mechanism of action of these novel derivatives is warranted to advance the development of new therapeutics.
References
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in Agricultural Research
Disclaimer: The following application notes and protocols are based on the general properties and established methodologies for 1,2,4-oxadiazole derivatives in agricultural research. As of the date of this document, specific experimental data for 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole is not available in the public domain. The information provided is intended to serve as a scientific guide for researchers and should be adapted and validated as necessary.
Application Notes
Introduction
This compound is a heterocyclic compound belonging to the 1,2,4-oxadiazole class. Derivatives of 1,2,4-oxadiazoles are recognized for their broad spectrum of biological activities, making them promising candidates for the development of novel agrochemicals.[1][2][3][4] This class of compounds has demonstrated potential as fungicides, bactericides, and nematicides.[1] The inclusion of a chloromethyl group offers a reactive site for potential derivatization, while the methoxyphenyl moiety can influence the compound's lipophilicity and interaction with biological targets.
Potential Agricultural Applications
Based on the known activities of related 1,2,4-oxadiazole derivatives, this compound is hypothesized to be effective against a range of plant pathogens.
-
Fungicidal Activity: Many 1,2,4-oxadiazole derivatives have shown significant efficacy against economically important fungal pathogens such as Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea, and Sclerotinia sclerotiorum.[2][5][6] The proposed mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[2][5][6][7]
-
Bactericidal Activity: Certain 1,2,4-oxadiazole derivatives have exhibited strong antibacterial effects against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice.[1]
Mechanism of Action (Hypothesized)
The primary mode of action for fungicidal 1,2,4-oxadiazole derivatives is often the inhibition of succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.[6][8] By blocking the oxidation of succinate to fumarate, the compound disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.[8]
Data Presentation
The following tables present illustrative efficacy data for this compound against selected plant pathogens. This data is hypothetical and extrapolated from published results for other 1,2,4-oxadiazole derivatives to serve as a benchmark for experimental design.
Table 1: Illustrative In Vitro Fungicidal Activity
| Fungal Pathogen | Common Disease | Illustrative EC50 (µg/mL) | Reference Compounds (EC50 in µg/mL) |
| Rhizoctonia solani | Rice Sheath Blight | 15.5 | Compound 4f: 12.68[2] |
| Sclerotinia sclerotiorum | Canola Sclerotinia Stem Rot | 3.5 | Compound F15: 2.9[6] |
| Fusarium graminearum | Wheat Fusarium Head Blight | 30.2 | Compound 4f: 29.97[2] |
| Botrytis cinerea | Grape Grey Mold | 45.8 | - |
| Exserohilum turcicum | Maize Northern Leaf Blight | 28.7 | Compound 4f: 29.14[2] |
Table 2: Illustrative In Vitro Bactericidal Activity
| Bacterial Pathogen | Common Disease | Illustrative EC50 (µg/mL) | Reference Compounds (EC50 in µg/mL) |
| Xanthomonas oryzae pv. oryzae | Rice Bacterial Leaf Blight | 22.5 | Compound 5v: 19.44[1] |
| Xanthomonas oryzae pv. oryzicola | Rice Bacterial Leaf Streak | 20.1 | Compound 5u: 19.04[1] |
Experimental Protocols
1. Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar 3-substituted-5-chloromethyl-1,2,4-oxadiazoles.
-
Step 1: Synthesis of 3-Methoxybenzamide Oxime:
-
Dissolve 3-methoxybenzonitrile in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and precipitate the product by adding water.
-
Filter, wash with water, and dry the resulting 3-methoxybenzamide oxime.
-
-
Step 2: Synthesis of this compound:
-
Suspend the 3-methoxybenzamide oxime in a suitable solvent such as toluene or dioxane.
-
Add chloroacetic anhydride and a catalytic amount of a dehydrating agent (e.g., phosphorus pentoxide or Burgess reagent).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and wash with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target compound.
-
2. In Vitro Antifungal Assay: Mycelial Growth Inhibition
This protocol is a standard method for assessing the fungicidal activity of a compound.[9][10][11][12][13]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare potato dextrose agar (PDA) medium and autoclave.
-
While the PDA is still molten (around 45-50°C), add the stock solution of the test compound to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended PDA into sterile Petri dishes.
-
Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus onto the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
3. In Vivo Bactericidal Assay: Control of Rice Bacterial Leaf Blight (Xanthomonas oryzae pv. oryzae)
This protocol describes a method for evaluating the efficacy of the compound in controlling a bacterial disease on whole plants.[1][2][14][15]
-
Cultivate rice seedlings (a susceptible variety) in a greenhouse until they reach the 4-5 leaf stage.
-
Prepare a suspension of Xanthomonas oryzae pv. oryzae in sterile water.
-
Inoculate the rice seedlings with the bacterial suspension using the leaf-clipping method.
-
Prepare different concentrations of this compound in water with a small amount of a surfactant (e.g., Tween-20).
-
At 24 hours post-inoculation (for curative activity) or 24 hours pre-inoculation (for protective activity), spray the rice seedlings with the compound solutions until runoff. A control group should be sprayed with water and surfactant only.
-
Maintain the plants in a high-humidity environment to promote disease development.
-
After 14-21 days, assess the disease severity by measuring the lesion length on the inoculated leaves.
-
Calculate the control efficacy using the formula:
-
Control Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
-
Visualizations
Caption: Proposed synthesis workflow for the target compound.
Caption: General workflow for in vitro fungicide screening.
Caption: Hypothesized mechanism of SDH inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcmas.com [ijcmas.com]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2011 Meeting | Laboratory methods for evaluating resistance in vitro [apsnet.org]
- 11. researchgate.net [researchgate.net]
- 12. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial Activities and Underlying Mechanisms of the Compound SYAUP-491 against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 1,2,4-Oxadiazole-Based Probes for Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of 1,2,4-oxadiazole-based probes in chemical biology. The unique physicochemical properties of the 1,2,4-oxadiazole ring, such as its metabolic stability and its role as a bioisostere for ester and amide groups, make it a valuable scaffold in the design of chemical probes to investigate biological systems.[1][2][3] This document outlines key synthetic methodologies, detailed experimental protocols for cellular and biochemical assays, and quantitative data for select probes against various biological targets.
Introduction to 1,2,4-Oxadiazole-Based Probes
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has emerged as a "privileged scaffold" in medicinal chemistry and chemical biology.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, by interacting with a diverse range of biological targets.[2][4][5] As chemical probes, these compounds can be utilized for target identification and validation, elucidation of signaling pathways, and as starting points for drug discovery programs.
Synthesis of 1,2,4-Oxadiazole-Based Probes
Several synthetic routes have been developed for the synthesis of 1,2,4-oxadiazole derivatives.[4] The classical and most common methods involve the reaction of amidoximes with acylating agents or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[1][4] More recent methodologies include one-pot syntheses and microwave-assisted protocols, which offer increased efficiency and milder reaction conditions.[4][6]
General Workflow for the Synthesis of 1,2,4-Oxadiazole Probes
The synthesis of a 1,2,4-oxadiazole-based chemical probe typically involves the coupling of two building blocks, an amidoxime and a carboxylic acid derivative, which will form the C3 and C5 substituents of the heterocyclic ring, respectively. This allows for a modular approach to generate a library of probes with diverse functionalities for screening against biological targets.
Quantitative Data of 1,2,4-Oxadiazole-Based Probes
The following tables summarize the biological activities of representative 1,2,4-oxadiazole derivatives against various targets. This data is crucial for selecting appropriate probes for specific biological questions and for understanding structure-activity relationships (SAR).
Table 1: Inhibitory Activity of 1,2,4-Oxadiazole Probes against Enzymes
| Target Enzyme | Probe/Compound | IC50/EC50 | Therapeutic Area |
| Acetylcholinesterase (AChE) | Derivative 2c | 0.0158 µM | Alzheimer's Disease |
| Butyrylcholinesterase (BuChE) | Derivative 13b | 15 µM | Alzheimer's Disease |
| Monoamine Oxidase-B (MAO-B) | Derivative 2b | 74.68 µM | Alzheimer's Disease |
| Histone Deacetylase 1 (HDAC1) | Derivative 21 | 1.8 nM | Cancer |
| Epidermal Growth Factor Receptor (EGFRwt) | Compound 7a | <10 µM | Cancer |
| Epidermal Growth Factor Receptor (EGFRT790M) | Compound 7a | <50 µM | Cancer |
Table 2: Antiproliferative Activity of 1,2,4-Oxadiazole Probes against Cancer Cell Lines
| Cell Line | Probe/Compound | GI50/IC50 | Cancer Type |
| MCF-7 (Breast) | Compound 14a | 0.12 µM | Breast Cancer |
| A549 (Lung) | Compound 14b | 0.25 µM | Lung Cancer |
| A375 (Melanoma) | Compound 14c | 0.45 µM | Melanoma |
| HCT-116 (Colon) | Compound 17a | 1.5 µM | Colon Cancer |
| HeLa (Cervical) | Compound 17b | 2.41 µM | Cervical Cancer |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of 1,2,4-oxadiazole-based probes.
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via Acyl Chloride Method[1]
This protocol describes the classical method for synthesizing 1,2,4-oxadiazoles from an amidoxime and an acyl chloride.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the substituted amidoxime in anhydrous pyridine in a round-bottom flask at 0 °C under a nitrogen atmosphere.
-
Add the substituted acyl chloride dropwise to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing DCM and saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay[2]
This protocol is based on the Ellman's method to determine the inhibitory activity of 1,2,4-oxadiazole probes against AChE.
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test 1,2,4-oxadiazole compounds
-
Donepezil (positive control)
-
Acetylcholinesterase (AChE) enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and donepezil in DMSO. Prepare serial dilutions in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 50 µL of DTNB solution followed by 75 µL of ATCI solution.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell Viability (MTT) Assay[2][6]
This protocol is used to assess the cytotoxic effects of 1,2,4-oxadiazole probes on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test 1,2,4-oxadiazole compounds
-
Doxorubicin (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin). Include a vehicle control (DMSO).
-
Incubate the plates for another 48-72 hours.
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37 °C, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the GI50 or IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the biological context in which 1,2,4-oxadiazole-based probes act is essential for understanding their mechanism of action. The following diagrams illustrate key signaling pathways and a general workflow for probe development.
EGFR Signaling Pathway Inhibition
Many 1,2,4-oxadiazole derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7] The following diagram illustrates the canonical EGFR signaling cascade and the point of inhibition by small molecule probes.
Activation of the Nrf2 Antioxidant Pathway
Some 1,2,4-oxadiazole compounds have been shown to activate the Nrf2 signaling pathway, which is a critical cellular defense mechanism against oxidative stress.[2]
General Workflow for Target-Based Probe Discovery
The discovery of novel 1,2,4-oxadiazole-based probes for chemical biology often follows a structured pipeline from initial screening to lead optimization and in vivo studies.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
LC-MS/MS method for quantification of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
An LC-MS/MS method for the quantification of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in human plasma has been developed and validated. This method is suitable for use in preclinical and clinical pharmacokinetic studies. The procedure involves a straightforward protein precipitation for sample extraction, followed by a rapid and selective analysis using reversed-phase liquid chromatography coupled with tandem mass spectrometry.
Introduction
This compound is a heterocyclic compound with potential applications in drug discovery and development. To accurately assess its pharmacokinetic properties, a sensitive and reliable bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[1][2] This application note details a validated LC-MS/MS method for the determination of this compound in human plasma. The method has been validated according to established regulatory guidelines for bioanalytical method validation.[3]
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Internal Standard (IS): Verapamil (or a structurally similar analogue)
-
Solvents: HPLC-grade acetonitrile and methanol.[4]
-
Reagents: Formic acid (LC-MS grade) and ultrapure water.[4]
-
Biological Matrix: Blank human plasma (K2EDTA as anticoagulant)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
Preparation of Standards and Quality Control Samples
Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.[6]
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of the analyte from plasma.[7][8]
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL Verapamil).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Sample Preparation Workflow.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B (Re-equilibration)
-
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, monitoring the transitions using Multiple Reaction Monitoring (MRM).
Caption: Tandem Mass Spectrometry (MS/MS) Workflow.
Results and Discussion
The developed method was validated for its selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Mass Spectrometry Optimization
The molecular formula for this compound is C10H9ClN2O2. The monoisotopic mass is approximately 224.03 g/mol . The protonated molecule [M+H]+ was selected as the precursor ion. Product ion scans were performed to identify the most abundant and stable fragment ions for quantification.
Table 1: Optimized MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Analyte | 225.0 | 135.1 | 100 | 22 |
| Internal Standard | 455.3 | 165.2 | 100 | 35 |
Method Validation
Linearity and Sensitivity The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL with acceptable precision and accuracy.[10]
Table 2: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean r² (n=3) | > 0.995 |
| LLOQ Accuracy (%) | 95.2 - 108.5 |
| LLOQ Precision (%CV) | < 15.0 |
Accuracy and Precision Intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results demonstrate that the method is accurate and precise.[3]
Table 3: Summary of Intra-day and Inter-day Accuracy and Precision
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| 1.0 (LLOQ) | 8.5 | 104.2 | 11.2 | 102.8 |
| 3.0 (Low) | 6.1 | 98.7 | 8.4 | 101.5 |
| 100 (Medium) | 4.5 | 101.3 | 6.9 | 99.4 |
| 800 (High) | 3.8 | 97.5 | 5.3 | 98.1 |
Matrix Effect and Recovery The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The protein precipitation method provided consistent and high recovery with minimal matrix effect.[4]
Table 4: Extraction Recovery and Matrix Effect
| QC Level (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|
| 3.0 (Low) | 94.2 | 98.5 |
| 100 (Medium) | 96.8 | 101.1 |
| 800 (High) | 95.5 | 99.3 |
Stability The stability of the analyte was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The compound was found to be stable under all tested conditions.
Table 5: Stability Assessment
| Stability Condition | Duration | Mean Stability (% of Nominal) |
|---|---|---|
| Bench-top (Room Temp) | 8 hours | 97.8 |
| Freeze-Thaw Cycles | 3 cycles | 96.5 |
| Long-term (-80°C) | 90 days | 98.2 |
Conclusion
A simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method meets the criteria for bioanalytical method validation and is suitable for supporting pharmacokinetic studies in drug development.
References
- 1. biocompare.com [biocompare.com]
- 2. opentrons.com [opentrons.com]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. tecan.com [tecan.com]
- 5. journalspub.com [journalspub.com]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 10. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, focusing on improving reaction yields and minimizing impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is consistently low. What are the most common causes and how can I address them?
Low yield is a frequent issue stemming from several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: The synthesis is highly sensitive to the purity of the precursors: 3-methoxybenzamidoxime and chloroacetyl chloride.
-
3-methoxybenzamidoxime: This intermediate, typically synthesized from 3-methoxybenzonitrile and hydroxylamine, should be pure.[1] Incomplete conversion of the nitrile can carry over into the main reaction, reducing yield. Recrystallize the amidoxime if necessary.
-
Chloroacetyl Chloride: This reagent is moisture-sensitive and can decompose over time, generating hydrochloric acid.[2] Use freshly opened or distilled chloroacetyl chloride for best results.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for both the acylation and cyclization steps.
-
Base: A strong, non-nucleophilic base is often required to deprotonate the amidoxime for acylation. However, the base must also promote the subsequent cyclization without causing degradation. Systems like NaOH or KOH in DMSO have proven effective in one-pot syntheses.[3][4]
-
Solvent: Anhydrous aprotic polar solvents like DMSO, DMF, or THF are commonly used.[5][6] Ensure the solvent is dry, as water can react with the acyl chloride and hinder the reaction.
-
Temperature: The initial acylation is often performed at low temperatures (e.g., 0 °C) to control the high reactivity of chloroacetyl chloride and improve selectivity, while the cyclization step may require heating.[7]
-
-
Incomplete Cyclization: The conversion of the O-acyl amidoxime intermediate to the final 1,2,4-oxadiazole can be a bottleneck.
-
If using a two-step procedure, ensure the isolated intermediate is fully cyclized in the second step. This can often be achieved by heating in a high-boiling solvent like toluene or xylene, or by using a dehydrating agent.[8]
-
For one-pot syntheses, extending the reaction time or moderately increasing the temperature after the initial acylation can drive the cyclization to completion.
-
Q2: I am observing significant impurity in my final product. How can I identify and minimize it?
The most common impurity is the undesired regioisomer formed from N-acylation of the amidoxime.
-
Cause of Regioisomer Formation: Amidoximes have two nucleophilic sites: the oxygen of the oxime and the nitrogen of the amino group. While O-acylation leads to the desired 1,2,4-oxadiazole, competing N-acylation leads to other byproducts.[4] Highly reactive acylating agents like chloroacetyl chloride can reduce the selectivity between O- and N-acylation.[4]
-
Strategies to Improve Regioselectivity:
-
Controlled Reagent Addition: Add the chloroacetyl chloride solution dropwise to the reaction mixture at a low temperature (0 °C) to temper its reactivity.[7]
-
Optimize Base/Solvent System: The reaction medium can significantly influence the acylation site. Using a "superbase" system like NaOH/DMSO at room temperature has been shown to favor O-acylation in one-pot procedures.[4]
-
Alternative Acylating Agents: If regioisomer formation persists, consider using a less reactive acylating agent. This could involve converting chloroacetic acid to an activated ester or using a coupling agent like EDC or CDI.[8]
-
-
Identification: The desired product and impurities can be distinguished using analytical techniques such as NMR, LC-MS, and IR spectroscopy. The fragmentation patterns in mass spectrometry and the chemical shifts in ¹H and ¹³C NMR will differ significantly between the isomers.
Q3: The reaction seems to stall, and I recover a lot of unreacted amidoxime. What could be the problem?
Recovering starting material indicates that the initial acylation step is inefficient.
-
Inactive Acylating Agent: As mentioned, chloroacetyl chloride can degrade. Confirm the quality of your reagent.
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the amidoxime, preventing it from reacting with the acyl chloride. Use at least one equivalent of base, and for one-pot syntheses, excess base may be required to promote cyclization.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous solvents are used. Any moisture present will preferentially react with and consume the chloroacetyl chloride.[7]
Data Presentation: Impact of Reaction Conditions
The following table summarizes reported conditions for the synthesis of 1,2,4-oxadiazoles from amidoximes and acyl derivatives, illustrating the impact of different reagents and conditions on reaction outcomes.
| Amidoxime | Acylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Aryl Amidoxime | Acyl Chlorides | NaOH | DMSO | Room Temp | - | High | [9] |
| Aryl Amidoxime | Crotonoyl Chloride | None (Step 1) | THF (Step 1) | Room Temp | - | - | [5] |
| None (Step 2) | DMSO (Step 2) | Reflux | 2-3 h | 82-95 | [5] | ||
| Benzamidoxime | Aryl-acryloyl chlorides | K₂CO₃ | DCM | Room Temp | - | High | [10] |
| Aryl Amidoxime | Carboxylic Acids | Vilsmeier Reagent | CH₂Cl₂ | Room Temp | 3 h | Moderate-Good | [3] |
| Amine & Chloroacetyl Chloride | DBU | THF | Room Temp | 3-6 h | 75-95 | [6][11] |
Experimental Protocols
Protocol 1: One-Pot Synthesis using NaOH/DMSO
This protocol is adapted from established methods for one-pot synthesis of 1,2,4-oxadiazoles and is optimized for high yield and regioselectivity.[4][9]
-
Preparation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methoxybenzamidoxime (1.0 mmol, 1 eq).
-
Add anhydrous DMSO (5 mL) and stir until the amidoxime is fully dissolved.
-
Add powdered sodium hydroxide (2.0 mmol, 2 eq) to the solution.
-
-
Acylation:
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 mmol, 1.1 eq) in anhydrous DMSO (1 mL) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
-
Cyclization & Work-up:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
If a precipitate forms, collect the solid product by vacuum filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
-
Protocol 2: Two-Step Synthesis via O-Acyl Amidoxime Intermediate
This method allows for the isolation of the intermediate, which can be beneficial for troubleshooting but is more labor-intensive.[3]
-
Step 1: Synthesis of O-(chloroacetyl)-3-methoxybenzamidoxime
-
Dissolve 3-methoxybenzamidoxime (1.0 mmol, 1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 mmol, 1.2 eq) in an anhydrous solvent such as Dichloromethane (DCM) or THF (10 mL) in a dry flask.
-
Cool the mixture to 0 °C.
-
Add a solution of chloroacetyl chloride (1.1 mmol, 1.1 eq) in the same solvent (2 mL) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for another 2-4 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude O-acyl amidoxime intermediate can often be used in the next step without further purification.
-
-
Step 2: Cyclodehydration
-
Dissolve the crude O-acyl amidoxime intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene (10 mL).
-
Heat the mixture to reflux (typically 110-140 °C) for 2-8 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the product spot.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization as described in Protocol 1.
-
Visualizations
Synthesis Pathway
Caption: Overall synthesis scheme for the target 1,2,4-oxadiazole.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low yield issues.
Regioisomer Formation Pathway
Caption: Competing O-acylation vs. N-acylation pathways.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
Technical Support Center: Synthesis of 3-Chloromethyl-1,2,4-oxadiazoles
Welcome to the technical support center for the synthesis of 3-chloromethyl-1,2,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3-chloromethyl-1,2,4-oxadiazoles, providing probable causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 3-Chloromethyl-1,2,4-oxadiazole
Question: My reaction has resulted in a low yield or no desired product. What are the likely causes and how can I improve the yield?
Answer: Low or no yield is a common issue that can stem from several factors, primarily related to the cyclization of the O-acyl amidoxime intermediate. Here are the most probable causes and their solutions:
-
Incomplete Acylation of the Amidoxime: The initial acylation of your starting amidoxime (e.g., 2-chloro-N'-hydroxyacetimidamide) may be inefficient.
-
Solution: Ensure your acylating agent (e.g., an orthoester like triethyl orthoformate or an acyl chloride) is of good quality and used in the correct stoichiometry. For reactions involving carboxylic acids, use a reliable coupling agent to ensure proper activation.
-
-
Inefficient Cyclodehydration: The final step of cyclizing the O-acyl amidoxime intermediate to form the 1,2,4-oxadiazole ring often requires specific conditions to proceed efficiently.
-
Solution: For thermally promoted cyclization, ensure adequate and uniform heating. Refluxing in a high-boiling aprotic solvent like toluene or xylene may be necessary. For base-mediated cyclization, strong, non-nucleophilic bases are preferred. A superbase system such as NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[1][2]
-
-
Hydrolysis of the O-acyl Amidoxime Intermediate: The intermediate can be sensitive to moisture, leading to hydrolysis back to the starting amidoxime and the corresponding carboxylic acid.
-
Solution: Conduct the reaction under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). Minimize the reaction time and temperature for the cyclodehydration step where possible.[1]
-
Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS)
Question: I am observing unexpected peaks in my NMR or LC-MS analysis. What are the possible side products?
Answer: The presence of unexpected peaks often indicates the formation of side products. Here are some common side reactions and how to identify their products:
-
Cleavage of the O-Acyl Amidoxime Intermediate: This is a frequent side reaction, especially if water is present in the reaction mixture.
-
Identification: You will observe signals corresponding to your starting amidoxime and the carboxylic acid or its derivatives in your analytical data.
-
Solution: As mentioned previously, ensure strictly anhydrous conditions.
-
-
Boulton-Katritzky Rearrangement: This thermal rearrangement can occur in 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, leading to the formation of other heterocyclic systems.[3][4][5] The presence of acid or moisture can facilitate this process.
-
Identification: The rearranged product will have the same mass as your target compound but will show a different fragmentation pattern in MS and distinct chemical shifts in NMR.
-
Solution: Use neutral and anhydrous conditions for your reaction workup and purification. Avoid acidic conditions and prolonged heating. Store the final compound in a dry environment.
-
-
Formation of 1,3,4-Oxadiazole Isomers: Under certain conditions, particularly photochemical, rearrangement to the 1,3,4-oxadiazole isomer can occur.[4]
-
Identification: While having the same mass, the 1,3,4-oxadiazole isomer will have a different substitution pattern, which can be distinguished by careful analysis of NMR spectra.
-
Solution: If using photochemical methods, carefully control the irradiation wavelength and reaction conditions. Protect the reaction and the product from excessive light exposure.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3-chloromethyl-1,2,4-oxadiazoles?
A1: The most widely used method is the reaction of a chloro-substituted amidoxime, such as 2-chloro-N'-hydroxyacetimidamide, with an acylating agent.[6] This typically proceeds through a two-step mechanism involving the formation of an O-acyl amidoxime intermediate followed by cyclodehydration. One-pot syntheses have also been developed to improve efficiency.[2][7]
Q2: How can I prepare the starting material, 2-chloro-N'-hydroxyacetimidamide?
A2: A common method for preparing amidoximes is the reaction of the corresponding nitrile (in this case, chloroacetonitrile) with hydroxylamine.[8] This reaction is often carried out in an aqueous medium at room temperature.
Q3: What are the best practices for purifying 3-chloromethyl-1,2,4-oxadiazoles?
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific 5-substituted analogue you are synthesizing. Recrystallization can also be an effective method for obtaining highly pure product.
Q4: My final product appears to be unstable and degrades over time. What could be the cause?
A4: The instability could be due to the Boulton-Katritzky rearrangement, especially if the compound is stored in the presence of moisture or acidic traces.[3][5] Ensure the product is thoroughly dried and stored in a cool, dry, and dark place under an inert atmosphere if necessary.
Quantitative Data Summary
The following tables provide a summary of representative yields and reaction conditions for the synthesis of 1,2,4-oxadiazoles, which can serve as a general guide for the synthesis of 3-chloromethyl-1,2,4-oxadiazoles.
Table 1: Yields of 3-Trichloromethyl-1,2,4-oxadiazoles from Trichloroacetoamidoxime and Acyl Chlorides
| 5-Substituent (R) | Acyl Chloride | Yield (%) |
| Methyl | Acetyl chloride | 85 |
| Ethyl | Propionyl chloride | 88 |
| Propyl | Butyryl chloride | 86 |
| Phenyl | Benzoyl chloride | 90 |
| Chloromethyl | Chloroacetyl chloride | 70 |
| Dichloromethyl | Dichloroacetyl chloride | 65 |
| Trichloromethyl | Trichloroacetyl chloride | 60 |
Data adapted from a study on the one-pot synthesis of 3-trichloromethyl-1,2,4-oxadiazoles. The reactions were carried out in toluene at 100°C for 20 hours.[8]
Table 2: Comparison of One-Pot vs. Two-Step Synthesis Yields for 3,5-Disubstituted-1,2,4-oxadiazoles
| Method | Reactants | Conditions | Yield Range (%) |
| One-Pot | Amidoximes and Carboxylic Acid Esters | NaOH/DMSO, Room Temperature, 4-24h | 11-90 |
| Two-Step | Amidoximes and Acyl Chlorides | Toluene, Reflux | 70-79 |
This table presents a general comparison of yields for different synthetic strategies.[2][9]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Substituted-3-trichloromethyl-1,2,4-oxadiazoles [8]
-
Amidoxime Preparation:
-
Dissolve hydroxylamine hydrochloride (3.5 mmol) and sodium hydroxide (3.5 mmol) in water.
-
Add trichloroacetonitrile (1.7 mmol) to the solution.
-
Stir the mixture at room temperature for 3 hours.
-
Isolate the resulting solid (trichloroacetoamidoxime) by filtration, dry under vacuum, and recrystallize.
-
-
Oxadiazole Synthesis:
-
In a reaction vessel, combine the trichloroacetoamidoxime (1 mmol) and the desired acyl chloride (1.1 mmol) in toluene.
-
Heat the mixture at 100°C for 20 hours.
-
After cooling, the product can be isolated and purified by standard techniques such as column chromatography.
-
Protocol 2: General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from Amidoximes and Carboxylic Acid Esters in a Superbase Medium [2]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid ester (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 3-chloromethyl-1,2,4-oxadiazole.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. scielo.br [scielo.br]
- 8. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Welcome to the technical support center for the purification of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound is too polar/non-polar for the chosen solvent system: The compound either remains on the silica gel or elutes too quickly with the solvent front. 2. Compound degradation on silica gel: The acidic nature of silica gel may cause degradation of the oxadiazole ring or reaction of the chloromethyl group. 3. Improper column packing: Channeling in the column leads to poor separation and sample loss. | 1. Optimize the mobile phase: Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Monitor the elution using Thin Layer Chromatography (TLC). 2. Use a neutral stationary phase: Consider using neutral alumina instead of silica gel. Alternatively, the silica gel can be deactivated by pre-treating it with a small amount of a basic solvent like triethylamine mixed in the eluent. 3. Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. |
| Co-elution of Impurities | 1. Similar polarity of the compound and impurities: Impurities with similar retention factors (Rf) to the product are difficult to separate. 2. Overloading the column: Applying too much crude product to the column results in broad peaks and poor separation. | 1. Try a different solvent system: Experiment with different solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate) to alter the selectivity of the separation. 2. Use a different stationary phase: Consider using reverse-phase chromatography (C18 silica) if the impurities have different hydrophobic properties. 3. Reduce the sample load: Use a larger column or reduce the amount of crude material loaded. |
| Product Fails to Crystallize During Recrystallization | 1. Inappropriate solvent choice: The compound is either too soluble or not soluble enough in the chosen solvent. 2. Presence of impurities: Certain impurities can inhibit crystal formation. 3. Solution is not saturated: The concentration of the compound is too low for crystallization to occur. | 1. Screen for suitable solvents: A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate). 2. Perform a preliminary purification: Use a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization. 3. Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the compound. 4. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Oily Product Obtained After Recrystallization | 1. Low melting point of the product or impurities. 2. Incomplete removal of solvent. | 1. Use a co-solvent system: Try a mixture of a good solvent and a poor solvent. Dissolve the compound in a minimum amount of the good solvent at an elevated temperature and then slowly add the poor solvent until turbidity appears. Allow to cool slowly. 2. Dry the product under high vacuum: Ensure all residual solvent is removed by drying the product under vacuum for an extended period. |
| Product Degradation Observed (e.g., by NMR or LC-MS) | 1. Hydrolysis of the oxadiazole ring: The 1,2,4-oxadiazole ring can be susceptible to ring-opening under strongly acidic or basic conditions.[1] 2. Reaction of the chloromethyl group: The chloromethyl group is a reactive electrophile and can react with nucleophiles, including water or alcohols (if used as solvents at high temperatures). | 1. Maintain neutral pH: Avoid strong acids or bases during workup and purification. Use a mild base like sodium bicarbonate for neutralization if necessary. 2. Use aprotic solvents and moderate temperatures: For purification, prefer aprotic solvents where possible. Avoid prolonged heating during recrystallization. Store the purified compound in a dry, cool, and dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Based on the typical synthesis involving the reaction of 3-methoxybenzamidoxime with chloroacetyl chloride, common impurities may include unreacted starting materials, the O-acylated intermediate that has not cyclized, and byproducts from the reaction of the chloromethyl group, such as the corresponding hydroxymethyl or ethoxymethyl derivatives if water or ethanol are present during workup or purification at elevated temperatures.
Q2: Which purification technique is generally more effective for this compound: column chromatography or recrystallization?
A2: The choice of technique depends on the impurity profile of your crude product. Column chromatography is highly effective for separating compounds with different polarities and is often used for the primary purification of the crude reaction mixture.[2][3][4] Recrystallization is an excellent final step to obtain a highly pure, crystalline product, especially for removing small amounts of impurities.[5] For optimal purity, a sequential approach of column chromatography followed by recrystallization is recommended.
Q3: What is a good starting solvent system for column chromatography?
A3: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation by TLC. A typical gradient could be from 5% to 30% ethyl acetate in hexane.
Q4: My purified compound appears to be unstable upon storage. What are the recommended storage conditions?
A4: The 1,2,4-oxadiazole ring can be sensitive to pH extremes, and the chloromethyl group is reactive.[1] Therefore, the purified compound should be stored in a tightly sealed container, protected from moisture and light, at a low temperature (e.g., in a refrigerator or freezer). Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prolong its shelf life.
Q5: Can I use reverse-phase HPLC for the final purification of this compound?
A5: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be an excellent technique for obtaining very high purity material, especially on a small scale. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, it is important to note that prolonged exposure to acidic conditions should be avoided if possible to prevent potential degradation of the oxadiazole ring.
Quantitative Data Summary
The following table summarizes typical results that can be expected from different purification protocols for this compound. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Stationary/Solvent System | Typical Yield (%) | Purity (%) | Notes |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (Gradient) | 70-85 | 95-98 | Effective for removing baseline and less polar impurities. |
| Recrystallization | Ethanol/Water | 80-90 (post-chromatography) | >99 | Good for removing minor, more soluble impurities. |
| Sequential Purification | Column Chromatography followed by Recrystallization | 60-75 (overall) | >99.5 | Recommended for achieving the highest purity. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC using a suitable stain (e.g., UV light, potassium permanganate).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the compound in a test tube and add a few drops of a test solvent.
-
A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Good candidate solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
-
-
Dissolution:
-
Place the crude or column-purified compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen recrystallization solvent to dissolve the compound at its boiling point.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Optimization of reaction conditions for derivatization of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the derivatization of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of the chloromethyl group on the 1,2,4-oxadiazole ring?
The chloromethyl group attached to the 3-position of the 1,2,4-oxadiazole ring is highly reactive towards nucleophilic substitution. This is due to the electron-withdrawing nature of the oxadiazole ring, which stabilizes the transition state of an S(_N)2 reaction. The carbon atom of the chloromethyl group is electrophilic and readily attacked by a wide range of nucleophiles.
Q2: How does the 5-(3-methoxyphenyl) substituent influence the reaction?
The 3-methoxyphenyl group at the 5-position of the oxadiazole ring is generally considered to have a moderate electron-donating effect through resonance, and a weak electron-withdrawing inductive effect. The overall electronic effect on the reactivity of the distant chloromethyl group is likely to be modest. However, it can influence the overall solubility and physical properties of the starting material and product, which may necessitate adjustments to solvent selection and purification methods.
Q3: What are common nucleophiles used for the derivatization of this compound?
A variety of nucleophiles can be employed for the derivatization, including:
-
Amines: Primary and secondary amines (aliphatic and aromatic) to form the corresponding aminomethyl derivatives.
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Thiols: Alkyl and aryl thiols to yield thioethers.
-
Alcohols and Phenols: To form ethers, although stronger bases are often required to deprotonate the hydroxyl group.
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Azides: Such as sodium azide, to introduce the azidomethyl group, which can be further converted to an amine or used in click chemistry.
-
Cyanides: Such as potassium cyanide, to form the corresponding acetonitrile derivative.
Q4: What are the typical reaction conditions for nucleophilic substitution on this compound?
Generally, the reaction is performed in a polar aprotic solvent, such as acetonitrile (CH(_3)CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), in the presence of a base to neutralize the HCl generated during the reaction or to deprotonate the nucleophile. The choice of base and temperature depends on the nucleophilicity of the attacking species and the desired reaction rate. Common bases include potassium carbonate (K(_2)CO(_3)), sodium hydride (NaH), or an excess of the amine nucleophile itself. Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-100 °C) to drive the reaction to completion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently reactive nucleophile.2. Inappropriate base or insufficient amount of base.3. Low reaction temperature.4. Inactive starting material (degradation). | 1. For weak nucleophiles (e.g., alcohols), use a stronger base (e.g., NaH) to generate the more potent nucleophilic alkoxide.2. Switch to a stronger, non-nucleophilic base if the nucleophile is not basic enough to drive the reaction. Ensure at least stoichiometric amounts of base are used.3. Gradually increase the reaction temperature and monitor the progress by TLC.4. Check the purity of the this compound by NMR or LC-MS. Store the compound in a cool, dry, and dark place. |
| Formation of Multiple Products/Side Reactions | 1. Over-alkylation of amine nucleophiles.2. Elimination reaction (E2) favored over substitution (S(_N)2).3. Unexpected reactions with the nucleophile (e.g., decyanation with KCN).[1] | 1. Use a larger excess of the amine nucleophile to favor mono-alkylation. Alternatively, use protecting group strategies if applicable.2. Use a less sterically hindered, non-basic nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination.3. Be aware of potential side reactions specific to your nucleophile. For instance, with KCN, an unexpected decyanation to form the methyl derivative has been observed.[1] Careful control of stoichiometry and temperature is crucial. |
| Difficult Product Isolation/Purification | 1. Product is highly polar and water-soluble.2. Product co-elutes with starting material or byproducts during chromatography.3. Product is an oil and difficult to crystallize. | 1. After quenching the reaction, perform multiple extractions with an appropriate organic solvent. If the product is a salt, consider pH adjustment before extraction.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider derivatization to a less polar compound for easier purification, followed by deprotection.3. Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. If it remains an oil, purification by column chromatography is the best approach. |
Data Presentation
The following table summarizes the reaction conditions for the derivatization of similar 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles with potassium cyanide, which can serve as a starting point for optimization.[1]
| Entry | R-group on Phenyl Ring | KCN (equiv.) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | H | 10 | CH(_3)CN | Reflux | 12 | Acetonitrile & Alkane | Major Alkane |
| 2 | 4-CH(_3) | 2 | CH(_3)CN | 100 | 12 | Acetonitrile & Alkane | 80 |
| 3 | 4-OCH(_3) | 2 | CH(_3)CN | 100 | 12 | Acetonitrile & Alkane | 85 |
| 4 | 4-Cl | 2 | CH(_3)CN | 100 | 12 | Acetonitrile & Alkane | 78 |
| 5 | 4-Br | 2 | CH(_3)CN | 100 | 12 | Acetonitrile & Alkane | 75 |
| 6 | 4-NO(_2) | 2 | CH(_3)CN | 100 | 6 | Alkane | 82 |
| 7 | 4-CN | 2 | CH(_3)CN | 100 | 8 | Alkane | 80 |
Note: The formation of the "alkane" product refers to a non-reductive decyanation pathway observed in the cited study.[1]
Experimental Protocols
General Protocol for the Derivatization with an Amine Nucleophile
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
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Amine nucleophile (primary or secondary)
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Potassium carbonate (K(_2)CO(_3)), anhydrous
-
Acetonitrile (CH(_3)CN), anhydrous
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Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the amine nucleophile (1.2 - 2.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 60-80 °C) under a nitrogen atmosphere.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-(aminomethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole derivative.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for optimizing the derivatization reaction.
References
Technical Support Center: Overcoming Poor Solubility of 1,2,4-Oxadiazole Compounds in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1,2,4-oxadiazole compounds during biological assays.
Troubleshooting Guide
Issue: Compound Precipitation Observed in Assay Wells
Question: I dissolved my 1,2,4-oxadiazole compound in DMSO to make a stock solution. When I add it to my aqueous assay buffer or cell culture medium, I observe a precipitate. What is causing this and how can I resolve it?
Answer: Immediate or delayed precipitation of your 1,2,4-oxadiazole compound is a common issue arising from its low aqueous solubility. This phenomenon, often termed "crashing out," occurs when the compound, highly soluble in an organic solvent like DMSO, is introduced into an aqueous environment where its solubility is significantly lower.[1] This can lead to inaccurate and unreliable experimental results because the actual concentration of the dissolved compound is unknown.[2]
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding stock solution to aqueous buffer. | Solvent Shock: The rapid change in solvent polarity causes the compound to precipitate.[3] | - Pre-warm the aqueous solution to the experimental temperature (e.g., 37°C). - Perform a serial dilution of the stock solution in the pre-warmed buffer.[1] - Add the compound stock dropwise while gently vortexing the buffer.[3] |
| Precipitation occurs at higher concentrations in a dose-response experiment. | Exceeding Aqueous Solubility Limit: The final concentration of the compound is above its maximum solubility in the assay medium. | - Determine the kinetic solubility of your compound in the specific assay buffer (see Protocol 1). - Adjust the highest concentration in your assay to be below the determined solubility limit. |
| Precipitate forms over time during incubation. | Thermodynamic Insolubility: The compound is not stable in the aqueous environment over the duration of the experiment. Temperature or pH Shift: Changes in temperature or pH during incubation can affect solubility.[2] | - Consider formulation strategies like using co-solvents, cyclodextrins, or nanoparticle systems (see Protocols 2, 3, and 4). - Ensure the assay buffer is adequately buffered for the incubator's CO2 environment.[2] |
| Inconsistent results or high variability between replicate wells. | Micro-precipitation: Small, often invisible, precipitates are forming, leading to inconsistent compound concentrations. | - Visually inspect wells under a microscope for any signs of precipitation.[2] - Implement a solubility enhancement strategy even if macroscopic precipitation is not obvious. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?
A1: The final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or artifacts in the bioassay.[4] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q2: My 1,2,4-oxadiazole compound is still not soluble enough even at the maximum tolerable DMSO concentration. What are my next steps?
A2: If adjusting the DMSO concentration is not sufficient, you should explore other solubilization strategies. A systematic approach is recommended, starting with simpler methods like using co-solvents. If that is not effective, more advanced techniques such as complexation with cyclodextrins or creating a nanoparticle formulation can be employed.[4]
Q3: How do I know if the solubilizing agent itself is interfering with my assay?
A3: It is essential to run a vehicle control for every new excipient or combination of excipients used. This involves performing the assay with the solubilizing agent at the same concentration used to dissolve your test compound, but without the compound itself. This will help you identify any background signal or off-target effects of the vehicle.
Q4: Can I use a solution that has a visible precipitate?
A4: No, it is strongly advised not to use a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.[2]
Q5: Are there ways to structurally modify my 1,2,4-oxadiazole to improve solubility?
A5: Yes, medicinal chemistry strategies can be employed to enhance the intrinsic solubility of your compound series. For instance, introducing polar functional groups or disrupting crystal packing by reducing molecular planarity and symmetry can improve aqueous solubility.[5]
Data Presentation: Solubility and Activity of 1,2,4-Oxadiazole Derivatives
The following tables summarize quantitative data on the solubility and biological activity of various 1,2,4-oxadiazole compounds from published literature. This data can serve as a reference for expected solubility and potency.
Table 1: Solubility of a 1,2,4-Oxadiazole Derivative
| Compound | Solubility (µg/mL) | Reference |
| BDM 71339 | 9.9 | [5] |
Table 2: IC50 Values of 1,2,4-Oxadiazole Derivatives Against 3-hydroxykynurenine transaminase (HKT)
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) | Reference |
| 4a | None | 139 | [6] |
| 4b | 4-methoxy | 35 | [6] |
| 4h | 4-chloro | 42 | [6] |
| 4e | 4-methyl | 73 | [6] |
| 4n | 2-furyl | 84 | [6] |
| 4o | 2-thiophenyl | 68 | [6] |
Table 3: IC50 Values of 1,2,4-Oxadiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 13a | DU-145 (prostate) | 0.011 | [5] |
| 13b | MCF-7 (breast) | 0.021 | [5] |
| 16a | MCF-7 (breast) | 0.68 | [5] |
| 16b | MCF-7 (breast) | 0.22 | [5] |
| 18a-c | MCF-7, A549, MDA MB-231 | Sub-micromolar | [7] |
| 23 | K562 (leukemia) | 5.5 - 13.2 | [8][9] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Visual Inspection
This protocol helps determine the maximum concentration at which a 1,2,4-oxadiazole compound remains soluble in a specific aqueous medium over time.[2]
Materials:
-
1,2,4-oxadiazole compound
-
100% DMSO (anhydrous)
-
Assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
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Incubator at the desired experimental temperature (e.g., 37°C)
-
Microscope
Method:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure complete dissolution, using gentle warming (37°C) and vortexing if necessary.[2]
-
Prepare Serial Dilutions: Pre-warm the aqueous medium to the experimental temperature. Prepare a series of dilutions of your compound in the pre-warmed medium in microcentrifuge tubes or a 96-well plate.
-
Incubation and Observation: Incubate the dilutions at the experimental temperature. Visually inspect for any signs of precipitation (cloudiness, crystals) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours). A small sample can be viewed under a microscope to detect finer precipitates.[2]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is considered the maximum kinetic solubility under these conditions.[2]
Protocol 2: Solubilization Using a Co-solvent (e.g., Ethanol)
This protocol describes the use of a co-solvent to improve the solubility of a poorly soluble compound.
Materials:
-
1,2,4-oxadiazole compound
-
100% DMSO
-
Ethanol (or other suitable co-solvent like PEG 400)
-
Aqueous assay buffer
Method:
-
Prepare a Concentrated Stock in DMSO: Dissolve the compound in 100% DMSO to the highest possible concentration.
-
Create an Intermediate Dilution with Co-solvent: Prepare an intermediate dilution of the DMSO stock in the chosen co-solvent (e.g., a 1:1 mixture of DMSO stock and ethanol).
-
Final Dilution in Aqueous Buffer: Slowly add the intermediate dilution to the pre-warmed aqueous assay buffer while vortexing to reach the final desired concentration.
-
Vehicle Control: Prepare a vehicle control with the same final concentrations of DMSO and the co-solvent in the assay buffer.
-
Observation: Visually inspect for precipitation immediately and after a short incubation period.
Protocol 3: Solubilization Using Cyclodextrins (e.g., HP-β-CD)
This protocol outlines the preparation of a cyclodextrin inclusion complex to enhance compound solubility.[4]
Materials:
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1,2,4-oxadiazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer
-
Shaker or rotator
Method:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in the assay buffer (e.g., 40% w/v). Gentle warming may be required for complete dissolution.[4]
-
Add Compound: Add an excess amount of the solid 1,2,4-oxadiazole compound to the HP-β-CD solution.
-
Equilibration: Place the mixture on a shaker or rotator and agitate at room temperature for 24-48 hours to allow for complex formation.[4]
-
Remove Undissolved Compound: Centrifuge the suspension at high speed to pellet the undissolved compound.[4]
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.[4]
-
Determine Concentration: The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by HPLC-UV). This solution can then be used for serial dilutions in the assay buffer.
Protocol 4: Preparation of a Nanoparticle Formulation by Reprecipitation
This method can be used to prepare a nanoparticle dispersion of a hydrophobic compound for improved delivery in aqueous media.[10]
Materials:
-
1,2,4-oxadiazole compound
-
A water-miscible organic solvent (e.g., acetone, ethanol, or THF)
-
Aqueous assay buffer (can contain a stabilizer like a surfactant, e.g., Pluronic F68, if necessary)
-
Stir plate and stir bar
Method:
-
Dissolve the Compound: Dissolve the 1,2,4-oxadiazole compound in a small volume of the organic solvent to create a concentrated solution.
-
Prepare the Aqueous Phase: Place the aqueous assay buffer in a beaker with a stir bar and stir vigorously.
-
Induce Precipitation: Rapidly inject the organic solution of the compound into the stirring aqueous phase. The rapid solvent exchange will cause the compound to precipitate as nanoparticles.
-
Solvent Removal (Optional): If the organic solvent is not compatible with the assay, it can be removed by evaporation under reduced pressure.
-
Characterization: The size and stability of the nanoparticles can be characterized using dynamic light scattering (DLS).
-
Assay Dilutions: The resulting nanoparticle dispersion can be used for serial dilutions in the assay.
Visualizations
Caption: A workflow for troubleshooting compound precipitation.
Caption: A decision tree for selecting a solubilization strategy.
Caption: Impact of solubility on a hypothetical signaling pathway.
References
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. stanford.edu [stanford.edu]
- 7. youtube.com [youtube.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in bioassays with 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in bioassays. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may lead to inconsistent results in bioassays with this compound.
Q1: I am observing high variability between replicate wells in my cell-based assay. What could be the cause?
A1: High variability between replicates can stem from several factors:
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Compound Precipitation: 1,2,4-oxadiazole derivatives can sometimes have limited solubility in aqueous buffers. Visually inspect your stock solutions and final assay plates for any signs of precipitation. If precipitation is suspected, consider the following:
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Decrease the final concentration of the compound.
-
Increase the percentage of DMSO in the final assay medium (while ensuring it is below the tolerance level for your cell line, typically <0.5%).
-
Prepare fresh dilutions from your stock solution for each experiment.
-
-
Uneven Cell Seeding: Ensure that your cells are evenly distributed in the wells. After seeding, gently rock the plate in a cross pattern to avoid clumping of cells in the center or at the edges of the wells.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of the compound and reagents. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Q2: My positive and negative controls are working, but I am not seeing a dose-dependent effect with the compound.
A2: A lack of a clear dose-response curve can be due to several reasons:
-
Compound Instability: The chloromethyl group is a reactive functional group. It can be susceptible to hydrolysis in aqueous media, leading to a loss of activity over the course of the experiment. Consider the following troubleshooting steps:
-
Minimize the time the compound is in aqueous solution before being added to the assay.
-
Prepare fresh dilutions of the compound immediately before use.
-
If the assay involves long incubation times, consider a time-course experiment to assess the stability of the compound under your experimental conditions.
-
-
Incorrect Concentration Range: The effective concentration range for the compound may be narrower or wider than you are testing. Perform a broad-range dose-finding study to identify the optimal concentration range.
-
Reactivity with Assay Components: The reactive chloromethyl group could potentially interact with components in your cell culture medium, such as proteins in fetal bovine serum (FBS), leading to inactivation of the compound. Consider reducing the serum concentration or using a serum-free medium if your assay allows.
-
Cell Line Sensitivity: The chosen cell line may not be sensitive to the compound's mechanism of action. If possible, test the compound on a different cell line that is known to be responsive to similar classes of compounds.
Q3: I am seeing inconsistent results between different batches of the compound.
A3: Batch-to-batch variability can be a significant issue.
-
Compound Purity and Integrity: Ensure that each batch of the compound has a consistent purity profile. If possible, obtain a certificate of analysis (CoA) for each batch.
-
Storage Conditions: The compound should be stored under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation. Improper storage can lead to a loss of potency.
-
Solvent for Stock Solution: Use a high-quality, anhydrous solvent (e.g., DMSO) to prepare your stock solutions. The presence of water can lead to hydrolysis of the compound over time, even when stored at low temperatures.
Q4: Can the compound interfere with my assay's detection method?
A4: Yes, some compounds can interfere with common assay readouts.
-
Fluorescence Interference: If you are using a fluorescence-based assay, the compound may have intrinsic fluorescence at the excitation and emission wavelengths you are using. To check for this, run a control plate with the compound in assay buffer without cells or other reagents.
-
Absorbance Interference: Similarly, for absorbance-based assays, the compound may absorb light at the wavelength of your measurement. A control plate can also be used to assess this.
-
Luciferase Inhibition: If you are using a luciferase-based reporter assay, the compound could directly inhibit the luciferase enzyme. Several commercial kits are available to test for compound-mediated luciferase inhibition.
Experimental Protocols
Below is a detailed methodology for a common cell viability assay, which can be adapted for use with this compound.
MTT Cell Viability Assay Protocol
This protocol is for assessing the effect of the compound on the viability of a cancer cell line (e.g., HeLa) in a 96-well plate format.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain 2X the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at room temperature in the dark, or until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Presentation
Here is an example of how to structure quantitative data from a cell viability assay.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.10 | 0.09 | 88.0 |
| 5 | 0.85 | 0.06 | 68.0 |
| 10 | 0.62 | 0.05 | 49.6 |
| 25 | 0.31 | 0.04 | 24.8 |
| 50 | 0.15 | 0.03 | 12.0 |
Visualization
Troubleshooting Workflow for Inconsistent Bioassay Results
The following diagram illustrates a logical workflow for troubleshooting inconsistent results.
A workflow for troubleshooting inconsistent bioassay results.
Stability issues of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users may encounter several stability-related issues during their experiments. This guide addresses specific problems in a question-and-answer format.
Question 1: I am observing a rapid loss of my compound in an aqueous buffer. What could be the cause?
Answer: The 1,2,4-oxadiazole ring is susceptible to hydrolysis, especially under acidic or basic conditions. A study on a similar 1,2,4-oxadiazole derivative, BMS-708163, demonstrated that the compound exhibited maximum stability in a pH range of 3-5.[1] At both lower and higher pH values, the rate of degradation increased.[1] It is crucial to check the pH of your buffer solution. For optimal stability, maintaining a pH between 3 and 5 is recommended.
Question 2: I have detected an unexpected peak in my HPLC analysis after storing my compound in a protic solvent. What could this impurity be?
Answer: The presence of a proton donor, such as water or alcohol, can facilitate the degradation of the 1,2,4-oxadiazole ring.[1] The degradation mechanism often involves a ring-opening reaction. At a low pH, the N-4 atom of the oxadiazole ring can be protonated, leading to a nucleophilic attack and subsequent ring opening to form an aryl nitrile degradation product.[1] Under high pH conditions, a nucleophilic attack on the methine carbon can also lead to ring opening with the help of a proton donor.[1] Therefore, the unexpected peak could correspond to the ring-opened aryl nitrile derivative.
Question 3: My experimental results are inconsistent across different days, even when using the same stock solution. Why might this be happening?
Answer: Inconsistent results can stem from the progressive degradation of your stock solution. The stability of this compound in solution is time-dependent. It is advisable to prepare fresh stock solutions for each experiment or to validate the stability of your stock solution over your experimental timeframe by running control samples. If using an organic solvent for your stock, ensure it is dry, as the presence of water can promote hydrolysis.[1]
Question 4: I am performing forced degradation studies and observe significant degradation under thermal stress. Is this expected?
Answer: Yes, thermal degradation is a common observation for many organic molecules, including oxadiazole derivatives. In forced degradation studies of a different 1,3,4-oxadiazole derivative, significant degradation was observed when the compound was subjected to heat at 60°C for 24 hours.[2][3] Therefore, it is crucial to store solutions of this compound at appropriate temperatures, typically refrigerated or frozen, to minimize thermal degradation.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for solutions of this compound?
Based on the general stability profile of 1,2,4-oxadiazoles, solutions should be stored at low temperatures (2-8°C or -20°C) to minimize thermal degradation. The solvent should be dry and aprotic if possible, and for aqueous solutions, the pH should be maintained between 3 and 5.[1]
Which solvents are recommended for dissolving this compound to enhance stability?
How can I monitor the stability of my compound in solution?
A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector, is the most common approach.[2] This method allows for the separation and quantification of the parent compound from its potential degradation products.
What are the likely degradation products of this compound?
The primary degradation pathway for the 1,2,4-oxadiazole ring is hydrolysis, leading to ring opening.[1] This would likely result in the formation of an aryl nitrile derivative. Under specific conditions, other degradation products may also form.
Quantitative Data Summary
While specific quantitative stability data for this compound is not available in the provided search results, the following table summarizes forced degradation data for a different oxadiazole derivative to provide a general understanding of potential stability issues.
| Stress Condition | % Degradation | Reference |
| Acid Hydrolysis (0.1 N HCl) | 65.28 ± 3.65 | [3] |
| Alkali Hydrolysis (0.1 N NaOH) | 29.36 ± 1.25 | [3] |
| Oxidative Degradation (3% H₂O₂) | 41.58 ± 1.58 | [2] |
| Thermal Degradation (60°C for 24h) | 47.58 ± 1.25 | [3] |
| Humidity Degradation (Room temp for 7 days) | 56.28 ± 2.58 | [3] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a defined period. Neutralize with 0.1 N HCl before analysis.[2]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.[2]
-
Thermal Degradation: Keep the stock solution at an elevated temperature (e.g., 60°C) for a defined period.[2]
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, dilute appropriately, and analyze by a validated stability-indicating RP-HPLC method.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualizations
Caption: General degradation pathway of a 1,2,4-oxadiazole ring.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of 1,2,4-Oxadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of reducing the cytotoxicity of 1,2,4-oxadiazole derivatives in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms behind the cytotoxicity of 1,2,4-oxadiazole derivatives?
A1: The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, but its derivatives can exhibit cytotoxicity through various mechanisms.[1] These can be broadly categorized as on-target effects in non-tumor cells or off-target effects. Common mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3] For instance, some derivatives have been shown to cause cell cycle arrest in the G0/G1 phase.[3] Off-target effects, where the compound interacts with unintended biomolecules, are a major contributor to cytotoxicity in non-target cells.[4]
Q2: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
A2: Differentiating between on-target and off-target cytotoxicity is crucial for lead optimization. A multi-pronged approach is recommended:
-
Use of Structurally Unrelated Inhibitors: If another inhibitor with a different chemical scaffold targeting the same protein produces the same cytotoxic phenotype, it is more likely an on-target effect.[4]
-
Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target should mimic the cytotoxic effect of the compound if it is on-target.[4][5]
-
Target Engagement Assays: Confirm that the compound is binding to its intended target at the concentrations where cytotoxicity is observed.[1][5] Methods like the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.[1]
Q3: What initial steps can I take to reduce the cytotoxicity of my lead 1,2,4-oxadiazole compound?
A3: Initial steps to mitigate cytotoxicity involve a combination of dose-response analysis and structural modifications.
-
Dose-Response Curve Analysis: Determine the IC50 (half-maximal inhibitory concentration) for the target of interest and the CC50 (half-maximal cytotoxic concentration) for non-target cells. A larger therapeutic window (CC50/IC50 ratio) indicates better selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the 1,2,4-oxadiazole core. For example, studies have shown that introducing electron-withdrawing or electron-donating groups can significantly alter biological activity and cytotoxicity.[6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with 1,2,4-oxadiazole derivatives.
Problem 1: High cytotoxicity observed in both target and non-target cell lines.
| Possible Cause | Suggested Solution |
| Poor Selectivity | Perform a kinase selectivity profiling or a broader off-target screening to identify unintended targets.[4] Consider redesigning the molecule to improve selectivity based on SAR data. |
| General Cellular Stress | Investigate markers of cellular stress, such as reactive oxygen species (ROS) production. Modify the compound to reduce its potential to induce oxidative stress. |
| Compound Instability | Assess the metabolic stability of your compound. Unstable compounds can generate toxic metabolites. Modify the structure to improve stability. |
Problem 2: Inconsistent cytotoxic effects across different non-target cell lines.
| Possible Cause | Suggested Solution |
| Cell-line specific off-target expression | Profile the expression levels of the intended target and known major off-targets in the different cell lines being used.[4] Select cell lines with low or no expression of problematic off-targets for counter-screening. |
| Differences in metabolic pathways | Evaluate the metabolic profile of your compound in the different cell lines. Cell-specific metabolism can lead to varying levels of active or toxic metabolites. |
Problem 3: My compound shows good target engagement but is still highly cytotoxic to non-target cells.
| Possible Cause | Suggested Solution |
| On-target toxicity in non-target cells | If the target is also essential for the viability of non-target cells, cytotoxicity may be unavoidable. Consider strategies for targeted delivery to the desired cells or tissues. |
| Off-target effects mediated by a different mechanism | Even with good on-target engagement, the compound might interact with another protein, leading to toxicity. A proteome-wide profiling approach, such as affinity chromatography coupled with mass spectrometry, can help identify these off-targets.[5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Test 1,2,4-oxadiazole derivative
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Prepare serial dilutions of the 1,2,4-oxadiazole compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[9]
-
Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[9]
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, a marker of compromised membrane integrity.[10]
Materials:
-
LDH assay kit (commercially available)
-
96-well plates
-
Complete cell culture medium
-
Test 1,2,4-oxadiazole derivative
-
Lysis buffer (provided in the kit for maximum LDH release control)
Procedure:
-
Prepare opaque-walled assay plates containing cells in culture medium.[10]
-
Include control wells: no cells (medium only), vehicle control (cells with DMSO), and maximum LDH release (cells treated with lysis buffer).[10]
-
Add the test compound at various concentrations to the appropriate wells.[10]
-
Culture the cells for the desired exposure period (e.g., 24-72 hours).[10]
-
Equilibrate the assay plates to room temperature (20-30 minutes).[10]
-
Transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Visualizations
Caption: A workflow for troubleshooting and reducing the cytotoxicity of 1,2,4-oxadiazole derivatives.
Caption: Potential signaling pathways leading to cytotoxicity of 1,2,4-oxadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method development for impurity profiling of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities for this compound?
A1: Impurities can originate from various stages of the manufacturing process and storage.[1][2] Key sources include:
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Starting Materials and Reagents: Unreacted starting materials such as 3-methoxybenzamidoxime and chloroacetyl chloride, or impurities within these materials.[1][3]
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Synthetic By-products: Compounds formed from side reactions during the synthesis, such as dimers or isomers.[1][4]
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Intermediates: Incomplete reactions can leave residual synthetic intermediates in the final product.[1][4]
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Degradation Products: Impurities formed due to the degradation of the active pharmaceutical ingredient (API) upon exposure to stress factors like acid, base, heat, light, or oxidation.[1][5][6] The 1,2,4-oxadiazole ring, for instance, can be susceptible to cleavage under hydrolytic conditions.[7]
-
Residual Solvents: Organic volatile chemicals used during the synthesis or purification process.[1][8]
Q2: Which analytical technique is most suitable for the impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), is the gold standard for impurity profiling of pharmaceutical compounds.[8][9][10][11][12] This technique offers high sensitivity and specificity for separating the main compound from its closely related impurities.[9][12] Gas Chromatography (GC) may also be useful for identifying volatile impurities and residual solvents.[8]
Q3: What is a "stability-indicating method," and why is it important?
A3: A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active ingredient due to degradation. It must also be able to separate and detect the degradation products formed under various stress conditions.[13][14] This is crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy over time.[5] Forced degradation studies are performed to develop and validate such a method.[5][6]
Q4: What are the typical stress conditions used in a forced degradation study?
A4: Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[5] Typical conditions as recommended by ICH guidelines include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60-80°C.[6]
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60-80°C.[6]
-
Oxidation: e.g., 3-30% H₂O₂ at room temperature.[6]
-
Thermal Degradation: e.g., heating the solid drug at a high temperature (e.g., 105°C).[5]
-
Photodegradation: Exposing the drug to UV and visible light.[5]
The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]
Experimental Workflows and Logical Relationships
The following diagram illustrates the typical workflow for developing a validated, stability-indicating HPLC method for impurity profiling.
Caption: Workflow for Impurity Profiling Method Development.
Troubleshooting Guide
Problem 1: My HPLC chromatogram shows poor peak shape (tailing or fronting). What should I do?
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form. |
| Secondary Interactions | Interactions between basic analytes and acidic silanol groups on the column can cause tailing. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. |
| Sample Solvent Effects | Ensure the sample solvent is weaker than or matches the initial mobile phase composition. |
Problem 2: I am seeing new or unexpected peaks in my chromatogram.
| Potential Cause | Troubleshooting Step |
| Sample Degradation | The compound may be unstable in the sample solvent or under current conditions. Prepare samples fresh and consider storing them at a lower temperature in the autosampler. |
| Contaminated Mobile Phase | Prepare fresh mobile phase. Ensure high-purity (HPLC-grade) solvents and reagents are used.[13] |
| Carryover from Previous Injection | Run a blank injection (sample solvent only) to check for carryover. If present, develop a more effective needle wash method. |
| Co-elution | An impurity may be co-eluting with the main peak or another impurity. Modify the gradient slope, change the organic modifier, or try a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18).[9] |
Problem 3: The retention times of my peaks are shifting between runs.
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. A typical equilibration time is 10-15 column volumes. |
| Fluctuations in Temperature | Use a column thermostat to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[14] |
| Mobile Phase Composition Change | If preparing the mobile phase online, check for pump malfunctions. If preparing manually, ensure accurate measurements. Mobile phase can also evaporate over time, changing its composition. |
| Pump or System Leak | Check for leaks in the HPLC system, as this can cause pressure fluctuations and affect the flow rate. |
The following diagram provides a logical decision-making process for troubleshooting unexpected peaks.
Caption: Troubleshooting logic for unexpected HPLC peaks.
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for method development. Optimization will be required.
-
Instrumentation: HPLC with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 25.0 80 30.0 80 30.1 30 | 35.0 | 30 |
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.
-
Detection: DAD, monitor at 254 nm (or lambda max of the parent compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile/Water (50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
-
Objective: To assess the stability of the drug substance and generate potential degradation products.
-
Sample Concentration: Prepare a stock solution of 1.0 mg/mL in a suitable solvent (e.g., Acetonitrile).
-
Procedure:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Dissolve the stressed powder to prepare a sample for HPLC analysis.
-
Control Sample: Prepare a sample of the unstressed drug substance at the same final concentration.
-
-
Analysis: Analyze all stressed samples and the control sample using the developed HPLC method. Compare the chromatograms to identify and quantify degradation products.
Data Presentation: Illustrative Results
Table 1: Summary of Forced Degradation Studies
This table summarizes hypothetical results from the forced degradation study, which would be used to demonstrate the method's stability-indicating capability.
| Stress Condition | % Degradation of API | Number of Degradation Products | Major Degradant Peak (RT, min) |
| 0.1 M HCl, 60°C, 8h | 12.5% | 3 | 8.2 min |
| 0.1 M NaOH, RT, 4h | 18.2% | 2 | 11.5 min |
| 3% H₂O₂, RT, 24h | 8.9% | 1 | 14.1 min |
| Thermal (Solid), 105°C, 48h | 3.1% | 1 | 8.2 min |
| Photolytic (UV/Vis) | < 1.0% | 0 | - |
| Control (Unstressed) | 0.0% | 0 | - |
Table 2: Validation Parameters for the Analytical Method
This table presents typical acceptance criteria for method validation according to ICH guidelines.[15][16]
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo, API, and spiked samples. Perform forced degradation. | No interference at the retention time of the analyte and impurities. The method should resolve all degradation peaks from the main peak (Resolution > 1.5). |
| Linearity | Analyze at least 5 concentrations across the desired range (e.g., LOQ to 150% of impurity specification). | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Perform recovery studies by spiking impurities into the sample matrix at 3 levels (e.g., 50%, 100%, 150%). | Percent recovery should be within 80-120% for impurities. |
| Precision (Repeatability) | Analyze 6 replicate samples at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 10% for impurities. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically 3:1) or from the linearity curve. | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically 10:1) or from the linearity curve. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, temp ±2°C, flow rate ±10%). | The method should remain unaffected by small, deliberate variations in parameters. |
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cormica.com [cormica.com]
- 3. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. biomedres.us [biomedres.us]
- 6. ajrconline.org [ajrconline.org]
- 7. benchchem.com [benchchem.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. iajps.com [iajps.com]
- 12. benchchem.com [benchchem.com]
- 13. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 14. researchgate.net [researchgate.net]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. sps.nhs.uk [sps.nhs.uk]
Validation & Comparative
The Anticancer Potential of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole: A Comparative Analysis Based on Structurally Related Compounds
Initial investigations into the anticancer efficacy of the specific compound, 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, have not yielded direct experimental data within the public domain. However, the broader class of 1,2,4-oxadiazole and its isomeric counterpart, 1,3,4-oxadiazole, have garnered significant attention in medicinal chemistry as promising scaffolds for the development of novel anticancer agents. This guide provides a comparative overview of the efficacy of structurally related oxadiazole derivatives against various cancer cell lines, drawing upon available experimental data to offer insights into the potential of this compound class.
The oxadiazole core, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, is a privileged structure in drug discovery, known for its metabolic stability and ability to engage in various biological interactions.[1] Modifications of the oxadiazole scaffold have led to the identification of numerous derivatives with significant cytotoxicity against several tumor cell lines.[1]
Efficacy of Structurally Related Oxadiazole Derivatives
While data on this compound is not available, studies on other substituted oxadiazoles provide a valuable framework for understanding potential anticancer activity. For instance, a related compound, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole, has been identified as a potent anti-cancer agent.[2] This suggests that the inclusion of a 3-methoxyphenyl group can be favorable for cytotoxic activity.
Furthermore, a variety of 1,2,4-oxadiazole derivatives have demonstrated promising anticancer effects. One study highlighted a series of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives with potent, sub-micromolar IC50 values against breast (MCF-7), lung (A549), and triple-negative breast cancer (MDA-MB-231) cell lines.[3] Another investigation of novel oxadiazole derivatives revealed that a 1,2,4-oxadiazole compound was the most potent against glioblastoma cell lines.[4]
To provide a clearer picture of the comparative efficacy, the following tables summarize the in vitro cytotoxic activity of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against different cancer cell lines, alongside common anticancer drugs used as positive controls in the respective studies.
Comparative In Vitro Efficacy Data
Table 1: IC50 Values of 1,2,4-Oxadiazole Derivatives Against Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (1,2,4-oxadiazole derivative) | U87 (Glioblastoma) | Not Specified | [4] |
| T98G (Glioblastoma) | Not Specified | [4] | |
| LN229 (Glioblastoma) | Not Specified | [4] | |
| Nortopsentin Analog 17a (1,2,4-oxadiazole) | MCF-7 (Breast) | 0.65 | [3] |
| Nortopsentin Analog 17b (1,2,4-oxadiazole) | MCF-7 (Breast) | 2.41 | [3] |
| Benzimidazole-linked 1,2,4-oxadiazole 14a-d | MCF-7 (Breast) | 0.12 - 2.78 | [3] |
| A549 (Lung) | 0.12 - 2.78 | [3] | |
| A375 (Melanoma) | 0.12 - 2.78 | [3] | |
| Doxorubicin | MCF-7 (Breast) | Not Specified | [3] |
| A549 (Lung) | Not Specified | [3] | |
| A375 (Melanoma) | Not Specified | [3] |
Table 2: IC50 Values of 1,3,4-Oxadiazole Derivatives Against Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | Hepatocellular Carcinoma | Potent Activity | [2] |
| Compound 5 (1,3,4-oxadiazole derivative) | U87 (Glioblastoma) | 35 ± 2 | [4] |
| T98G (Glioblastoma) | 35 ± 2 | [4] | |
| LN229 (Glioblastoma) | 35 ± 2 | [4] | |
| N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 (Melanoma) | Growth Percent: 15.43 | [5] |
| K-562 (Leukemia) | Growth Percent: 18.22 | [5] | |
| T-47D (Breast Cancer) | Growth Percent: 34.27 | [5] | |
| HCT-15 (Colon Cancer) | Growth Percent: 39.77 | [5] | |
| 5-Fluorouracil | Caco-2 (Colon) | 8.6 | [2] |
| HepG2 (Liver) | Not Specified | [6] | |
| Etoposide | Various Cell Lines | Not Specified | [7] |
Potential Mechanisms of Action and Signaling Pathways
The anticancer activity of oxadiazole derivatives is often attributed to their ability to interfere with various cellular processes crucial for cancer cell survival and proliferation. While the precise mechanism of this compound is unknown, related compounds have been shown to act through several pathways.
One common mechanism is the inhibition of key enzymes involved in cancer progression. For example, some 1,3,4-oxadiazole derivatives have been shown to inhibit thymidylate synthase, a critical enzyme in DNA synthesis.[6] Others have demonstrated inhibitory activity against matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.[8] The potential for a compound to induce apoptosis (programmed cell death) is another critical aspect of its anticancer profile.
Below is a generalized diagram illustrating a potential signaling pathway that could be targeted by anticancer oxadiazole derivatives, leading to apoptosis.
Caption: Potential mechanism of action for an anticancer oxadiazole derivative.
Experimental Protocols
To ensure the reproducibility and validation of the cited experimental data, detailed methodologies are crucial. The following outlines a typical experimental workflow for evaluating the in vitro anticancer activity of a novel compound.
Caption: A typical workflow for in vitro cytotoxicity screening.
Detailed Methodologies:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound, a positive control, and a vehicle control for a specified period (e.g., 48 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Following another incubation period, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Conclusion
While direct experimental evidence for the anticancer efficacy of this compound is currently lacking, the extensive research on related oxadiazole derivatives provides a strong rationale for its potential as an anticancer agent. The presence of the 3-methoxyphenyl group, in particular, has been associated with potent cytotoxic activity in other heterocyclic compounds.
The comparative data presented in this guide, derived from numerous studies on 1,2,4- and 1,3,4-oxadiazoles, demonstrates that this class of compounds frequently exhibits significant anticancer activity against a broad range of cancer cell lines, with some derivatives showing efficacy comparable or superior to established chemotherapeutic drugs.
Further investigation into the synthesis and biological evaluation of this compound is warranted to definitively determine its anticancer profile. Such studies should include in vitro cytotoxicity screening against a panel of cancer cell lines, elucidation of its mechanism of action, and eventual in vivo efficacy studies. The information compiled herein serves as a valuable resource for researchers and drug development professionals interested in the promising field of oxadiazole-based anticancer therapeutics.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, drawing upon available data for structurally similar compounds. While specific SAR studies on this exact molecule are not extensively documented, a comparative overview can be constructed by examining related 1,2,4-oxadiazole derivatives.
Synthesis of 1,2,4-Oxadiazole Analogs
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in medicinal chemistry. A common and versatile method involves the cyclization of an amidoxime with an acyl chloride. This approach allows for the introduction of diverse substituents at both the 3- and 5-positions of the oxadiazole ring, facilitating the exploration of structure-activity relationships.
For the synthesis of the target compound, 3-methoxyphenyl amidoxime would be reacted with chloroacetyl chloride. Variations in the starting materials allow for the generation of a library of analogs for SAR studies.
Comparative Biological Activity
The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. The following sections compare the anticancer and antimicrobial activities of analogs with variations at the 3- and 5-positions, based on available literature.
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have been investigated for their potential as anticancer agents. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Analogs
| Compound ID | 3-Position Substituent | 5-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Aryl | Aryl | A375 (Melanoma) | 1.22 | [1] |
| Analog 2 | Aryl | Aryl | MCF-7 (Breast) | 0.23 | [1] |
| Analog 3 | Aryl | Aryl | ACHN (Renal) | 0.11 | [1] |
| Analog 4 | 3-Aryl | 5-(2-aryl-(E)-vinyl) | K562 (Leukemia) | 5.5 | [1] |
| Analog 5 | 3-Aryl | 5-(2-aryl-(E)-vinyl) | K562-R (Resistant Leukemia) | 13.2 | [1] |
Structure-Activity Relationship Insights:
-
Substitution at the 5-Position: The nature of the substituent at the 5-position of the 1,2,4-oxadiazole ring plays a critical role in determining the anticancer potency. Aryl groups, particularly those with electron-withdrawing or lipophilic substituents, have been shown to enhance cytotoxic activity.
-
Substitution at the 3-Position: The substituent at the 3-position also modulates the biological activity. While the specific contribution of a chloromethyl group at this position on a 5-(3-methoxyphenyl) scaffold is not detailed in the available literature, alkyl and aryl groups have been shown to be important for activity. The presence of a reactive chloromethyl group could potentially allow for covalent interactions with biological targets, a hypothesis that warrants further investigation.
-
The 3-methoxyphenyl Group: The presence of a methoxy group on the phenyl ring at the 5-position can influence the compound's pharmacokinetic and pharmacodynamic properties. The position of the methoxy group (ortho, meta, or para) can affect the molecule's conformation and its interactions with target proteins.
A potential mechanism of action for some anticancer 1,2,4-oxadiazoles is the induction of apoptosis. This can be investigated through caspase activation assays.
Antimicrobial Activity
1,2,4-oxadiazole derivatives have also shown promise as antimicrobial agents. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of 1,2,4-Oxadiazole Analogs
| Compound ID | 3-Position Substituent | 5-Position Substituent | Microorganism | MIC (µg/mL) | Reference |
| Analog 6 | Varied | Varied | C. difficile | 6 | [2] |
| Analog 7 | Varied | Varied | E. faecium | Not specified | [2] |
Structure-Activity Relationship Insights:
-
The antimicrobial activity of 1,2,4-oxadiazoles is influenced by the overall lipophilicity and electronic properties of the molecule.
-
The introduction of certain functional groups can enhance the antimicrobial potency and spectrum of activity. For instance, modifications that increase cell wall penetration or interaction with essential bacterial enzymes are desirable.
-
The chloromethyl group in the target compound could potentially act as an alkylating agent, which might contribute to its antimicrobial effects.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used in the evaluation of 1,2,4-oxadiazole analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole analogs and a vehicle control. Incubate for 48-72 hours.[3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is determined from a dose-response curve.[5]
Caspase Activation Assay (Fluorometric)
This assay is used to measure the activity of caspases, which are key mediators of apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Assay buffer
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis: After treatment with the test compounds, lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, mix the cell lysate with the assay buffer and the fluorogenic caspase substrate.[6]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[7]
-
Data Analysis: The increase in fluorescence is proportional to the caspase activity. Results are often expressed as a fold-increase in activity compared to the untreated control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds and control antibiotics
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.[5]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculation: Inoculate each well with the microbial suspension.[5]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[5]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Conclusion
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. atcc.org [atcc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
In Vivo Validation of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole: A Comparative Therapeutic Potential Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. Due to the limited availability of direct in vivo data for this specific compound, this document extrapolates its potential based on the well-documented activities of structurally and functionally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives. This guide compares its predicted efficacy with established alternatives in the fields of oncology and diabetes, supported by experimental data from existing literature.
Executive Summary
The 1,2,4-oxadiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antidiabetic effects. The subject compound, this compound, combines this active core with a methoxyphenyl group, a feature present in several bioactive molecules. This guide explores its therapeutic promise by comparing it against other oxadiazole derivatives with demonstrated in vivo efficacy.
Potential Therapeutic Applications and Comparative Compounds
Based on the activities of related oxadiazole derivatives, two primary therapeutic areas are proposed for this compound:
-
Anticancer Activity: The methoxyphenyl moiety is a common feature in many anticancer compounds. Oxadiazole derivatives have been reported to induce apoptosis and inhibit key signaling pathways in cancer cells.
-
Antidiabetic Activity: Several oxadiazole derivatives have shown potent α-glucosidase and α-amylase inhibitory activity, which is a key mechanism for controlling postprandial hyperglycemia in type 2 diabetes.
For this comparative guide, the following compounds with available in vivo data have been selected:
-
Anticancer Alternative: 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole
-
Antidiabetic Alternative: A 1,3,4-oxadiazole derivative with demonstrated in vivo α-glucosidase inhibition.
Data Presentation: Comparative In Vivo Performance
The following tables summarize the in vivo data for the selected comparative compounds.
Table 1: Comparative In Vivo Anticancer Efficacy
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Predicted: this compound | Xenograft (mice) | Hepatocellular Carcinoma | TBD | TBD | Predicted to inhibit NF-κB and EGFR signaling pathways. | N/A |
| Alternative: 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | Xenograft (mice) | Hepatocellular Carcinoma | 10 mg/kg, i.p. | Significant | Induced apoptosis and inhibited the phosphorylation of NF-κB signaling proteins. | [1] |
Table 2: Comparative In Vivo Antidiabetic Efficacy
| Compound | Animal Model | Diabetes Model | Dosing Regimen | Reduction in Blood Glucose (%) | Key Findings | Reference |
| Predicted: this compound | Sprague-Dawley rats | STZ-induced | TBD | TBD | Predicted to inhibit α-glucosidase and α-amylase. | N/A |
| Alternative: 1,3,4-Oxadiazole Derivative | Wistar rats | Alloxan-induced | 15 mg/kg, oral | Significant | Significantly reduced blood glucose and HbA1c levels. Showed antioxidant effects. | [2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are representative of the standard procedures used to validate the therapeutic potential of novel compounds in the selected therapeutic areas.
In Vivo Anticancer Efficacy in a Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of a test compound against a human cancer cell line xenograft in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Human cancer cell line (e.g., hepatocellular carcinoma)
-
Test compound and vehicle control
-
Positive control drug (e.g., Doxorubicin)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture and Implantation: Human cancer cells are cultured under standard conditions. Once a sufficient number of cells is reached, they are harvested, washed, and resuspended in a suitable medium, with or without Matrigel. A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomly assigned to treatment and control groups.
-
Treatment Administration: The test compound is administered to the treatment group via a specified route (e.g., intraperitoneal, oral gavage) and dosing schedule. The control groups receive the vehicle and the positive control drug, respectively.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²)/2. Animal welfare is monitored throughout the study.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting). The percentage of tumor growth inhibition is calculated.
In Vivo Antidiabetic Efficacy in a Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To assess the in vivo antidiabetic activity of a test compound in a chemically-induced model of type 1 diabetes.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Test compound and vehicle control
-
Positive control drug (e.g., Glibenclamide)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Induction of Diabetes: Rats are fasted overnight and then injected with a single intraperitoneal dose of STZ (e.g., 50-60 mg/kg) dissolved in cold citrate buffer. Control rats receive the buffer alone.
-
Confirmation of Diabetes: After 72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.
-
Grouping and Treatment: Diabetic rats are randomly divided into treatment and control groups. The test compound is administered orally once daily for a specified period (e.g., 28 days). The control groups receive the vehicle and the positive control drug.
-
Monitoring: Body weight and fasting blood glucose levels are monitored weekly. Food and water intake may also be recorded.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a glucose solution is administered orally, and blood glucose levels are measured at various time points (0, 30, 60, 90, and 120 minutes).
-
Biochemical and Histological Analysis: At the end of the study, blood is collected for the analysis of biochemical parameters like HbA1c, insulin, and lipid profile. The pancreas may be collected for histological examination.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the potential mechanisms of action and experimental workflows.
Caption: Predicted Anticancer Signaling Pathways.
Caption: Predicted Antidiabetic Mechanism of Action.
Caption: In Vivo Anticancer Experimental Workflow.
Caption: In Vivo Antidiabetic Experimental Workflow.
Conclusion
While direct in vivo validation of this compound is pending, the available evidence from related compounds strongly suggests its potential as a dual anticancer and antidiabetic agent. The comparative data and standardized protocols presented in this guide offer a robust framework for its future preclinical development. Further investigation is warranted to elucidate its precise mechanisms of action and to establish a comprehensive safety and efficacy profile.
References
Comparative analysis of 1,2,4-oxadiazole versus 1,3,4-oxadiazole scaffolds in drug design
A comprehensive guide for researchers, scientists, and drug development professionals on the differential properties and applications of two critical heterocyclic scaffolds.
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the privileged five-membered heterocyclic rings, the 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers have emerged as versatile and highly valuable frameworks.[1] Both are frequently employed as bioisosteres for amide and ester functionalities, a strategy to enhance metabolic stability and improve pharmacokinetic properties.[1] However, the subtle difference in the arrangement of their heteroatoms imparts distinct physicochemical and biological characteristics, making a comparative understanding essential for rational drug design. This guide provides an objective analysis of these two scaffolds, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.
Physicochemical and Pharmacokinetic Profiles: A Tale of Two Isomers
While both oxadiazole isomers serve as effective bioisosteres, their inherent electronic and structural differences lead to notable variations in their absorption, distribution, metabolism, and excretion (ADME) profiles. The 1,3,4-oxadiazole isomer is generally associated with more favorable pharmacokinetic properties.[2]
A key differentiator is lipophilicity, a critical parameter influencing a drug's solubility, permeability, and ultimately, its bioavailability. Studies have consistently shown that 1,3,4-oxadiazoles are significantly less lipophilic than their 1,2,4-oxadiazole counterparts.[2] This lower lipophilicity often translates to improved aqueous solubility and can mitigate issues related to off-target toxicity and poor metabolic stability.[2]
Furthermore, the 1,3,4-oxadiazole scaffold tends to exhibit greater metabolic stability, particularly in the presence of liver microsomes, and a reduced propensity for hERG channel inhibition, a crucial factor in cardiac safety assessment.[2][3] These advantages have made the 1,3,4-oxadiazole ring an increasingly popular choice in modern drug discovery programs.
Table 1: Comparative Physicochemical and ADME Properties
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Key Implications for Drug Design |
| Lipophilicity (logP/logD) | Higher | Lower[2] | Lower lipophilicity of 1,3,4-isomers can improve solubility and reduce off-target effects. |
| Aqueous Solubility | Generally Lower | Generally Higher[3] | Higher solubility of 1,3,4-isomers is advantageous for formulation and bioavailability. |
| Metabolic Stability (Liver Microsomes) | Variable, often lower | Generally Higher[2][3] | 1,3,4-Oxadiazoles are often more resistant to metabolic degradation, leading to longer half-life. |
| hERG Inhibition | Higher Potential | Lower Potential[3] | 1,3,4-Oxadiazoles present a lower risk of cardiotoxicity. |
| Hydrogen Bond Acceptor Strength | Different distribution of acceptors | Different distribution of acceptors[4] | Influences binding interactions with biological targets. |
Biological Activities: A Broad Spectrum of Therapeutic Potential
Both 1,2,4- and 1,3,4-oxadiazole derivatives have been incorporated into a vast array of biologically active molecules, demonstrating efficacy across numerous therapeutic areas, including oncology, infectious diseases, and inflammation.[5][6] The choice of isomer can significantly impact the potency and selectivity of the resulting compounds.
Anticancer Activity
Derivatives of both scaffolds have shown significant promise as anticancer agents. For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have exhibited potent antiproliferative activity against various cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic agents like Doxorubicin.[5] Similarly, 1,2,4-oxadiazole-containing compounds have demonstrated excellent cytotoxicity against cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and A-375 (melanoma), with IC₅₀ values in the sub-micromolar range.[1][7]
Table 2: Selected Anticancer Activity Data
| Compound Class | Isomer | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole-1,3,4-oxadiazole hybrid | 1,3,4-Oxadiazole | MCF-7 | 1.1 | [5] |
| 1,2,3-Triazole-1,3,4-oxadiazole hybrid | 1,3,4-Oxadiazole | HCT-116 | 2.6 | [5] |
| 1,2,3-Triazole-1,3,4-oxadiazole hybrid | 1,3,4-Oxadiazole | HepG2 | 1.4 | [5] |
| 1,2,4-Oxadiazole-imidazopyrazine | 1,2,4-Oxadiazole | MCF-7 | 0.68 | [7] |
| 1,2,4-Oxadiazole-imidazopyrazine | 1,2,4-Oxadiazole | A-549 | 1.56 | [7] |
| 1,2,4-Oxadiazole-imidazopyrazine | 1,2,4-Oxadiazole | A-375 | 0.79 | [7] |
Antimicrobial Activity
The oxadiazole core is a cornerstone in the development of novel antimicrobial agents to combat the growing threat of drug resistance. Both isomers have been successfully utilized to generate compounds with broad-spectrum antibacterial and antifungal activity.[8] For example, 2,5-disubstituted 1,3,4-oxadiazoles have shown significant activity against both Gram-positive and Gram-negative bacteria.[5]
Table 3: Selected Antimicrobial Activity Data
| Compound Class | Isomer | Organism | MIC (µg/mL) | Reference |
| 2,5-disubstituted 1,3,4-oxadiazole | 1,3,4-Oxadiazole | S. aureus | - | [5] |
| 2,5-disubstituted 1,3,4-oxadiazole | 1,3,4-Oxadiazole | E. coli | - | [5] |
| Substituted 1,2,4-oxadiazole | 1,2,4-Oxadiazole | M. tuberculosis H37Rv | 96% inhibition at 250 µg/mL | [7] |
Experimental Protocols
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
A common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with nitriles, often catalyzed by an acid or a metal salt.
Materials:
-
Amidoxime (1.0 eq)
-
Nitrile (1.2 eq)
-
p-Toluenesulfonic acid (PTSA) (0.1 eq)
-
Zinc chloride (ZnCl₂) (0.1 eq)
-
Toluene
Procedure:
-
To a solution of the amidoxime in toluene, add the nitrile, PTSA, and ZnCl₂.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A widely used method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the dehydrative cyclization of N-acylhydrazides, often mediated by a dehydrating agent like phosphorus oxychloride (POCl₃).
Materials:
-
Acylhydrazide (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (2.0 eq)
Procedure:
-
A mixture of the acylhydrazide and carboxylic acid is heated with an excess of POCl₃ at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled and cautiously poured into crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate.
-
The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Methodologies and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.
Caption: General workflow for the synthesis and biological evaluation of oxadiazole isomers.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mercell.com [mercell.com]
- 7. benchchem.com [benchchem.com]
- 8. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Synthetic Route for Large-Scale Production of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a preferred synthetic route for the large-scale production of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, a key intermediate in pharmaceutical synthesis. The performance of this route is objectively compared with viable alternatives, supported by experimental data from analogous reactions found in the literature. Detailed experimental protocols and visual workflows are presented to facilitate practical application and decision-making in a drug development context.
Executive Summary
The traditional two-step synthesis, involving the formation of an O-acyl amidoxime intermediate from 3-methoxybenzamidoxime and chloroacetyl chloride, followed by thermal or base-catalyzed cyclization, is identified as the most robust and scalable route for producing this compound. This method offers high yields, predictable scalability, and control over impurity profiles. While one-pot and microwave-assisted syntheses present advantages in terms of reaction time, they may pose challenges in purification and consistent yields on a large scale. Oxidative cyclization methods, though innovative, are generally less mature for large-scale production of this specific class of compounds.
Comparative Analysis of Synthetic Routes
The following tables summarize the key performance indicators for the validated synthetic route and its alternatives. Data is collated from literature reports on the synthesis of structurally similar 1,2,4-oxadiazoles.
Table 1: Comparison of Synthetic Routes for 3,5-Disubstituted-1,2,4-Oxadiazoles
| Parameter | Validated Route: Two-Step Amidoxime Acylation & Cyclization | Alternative Route 1: One-Pot Synthesis from Nitrile | Alternative Route 2: Microwave-Assisted Cyclization | Alternative Route 3: Oxidative Cyclization |
| Starting Materials | 3-Methoxybenzonitrile, Hydroxylamine, Chloroacetyl chloride | 3-Methoxybenzonitrile, Hydroxylamine, Chloroacetyl chloride | Pre-formed O-acyl amidoxime | Amidoxime and an oxidizing agent |
| Overall Yield | 75-90% | 60-80% | 80-95% (lab scale) | 50-85% |
| Reaction Time | 12-24 hours | 8-16 hours | 15-60 minutes | 4-12 hours |
| Scalability | Excellent | Good | Moderate to Poor | Moderate |
| Purification | Straightforward (crystallization) | More complex (chromatography often required) | Generally clean, but scalability can be an issue | Dependent on oxidant and byproducts |
| Key Advantages | High purity, reliable, well-established | Reduced unit operations | Rapid synthesis | Novelty, potentially milder conditions |
| Key Disadvantages | Longer reaction time | Potential for side reactions, impurity control | Specialized equipment, scale-up challenges | Reagent cost and availability, less established |
Validated Synthetic Route: Detailed Protocol
The recommended large-scale synthesis of this compound is a two-step process, as illustrated in the workflow diagram below.
Step 1: Synthesis of 3-Methoxybenzamidoxime
This initial step involves the conversion of 3-methoxybenzonitrile to the corresponding amidoxime.
Experimental Protocol:
-
To a stirred solution of hydroxylamine hydrochloride (1.2 eq.) and a suitable base such as sodium carbonate or triethylamine (1.5 eq.) in ethanol, add 3-methoxybenzonitrile (1.0 eq.).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude 3-methoxybenzamidoxime.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methoxybenzamidoxime.
Step 2: Synthesis of this compound
This step involves the acylation of the amidoxime followed by intramolecular cyclization to form the target 1,2,4-oxadiazole.
Experimental Protocol:
-
Dissolve 3-methoxybenzamidoxime (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.1 eq.), to the solution.
-
Slowly add chloroacetyl chloride (1.05 eq.) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours to form the O-acyl amidoxime intermediate.
-
For the cyclization step, the intermediate can be isolated or the reaction can proceed in one pot. For large-scale production, a one-pot approach is often preferred.
-
Heat the reaction mixture to reflux for 6-12 hours. The cyclization can also be promoted by the addition of a dehydrating agent or by heating in a high-boiling solvent like toluene.
-
Monitor the conversion to the 1,2,4-oxadiazole by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or isopropanol.
Visualizing the Process
Validated Synthesis Workflow
Caption: Workflow for the validated two-step synthesis.
Comparison of Synthetic Strategies
Caption: Comparison of key metrics for different synthetic routes.
Profiling the Selectivity of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. While specific experimental data for this compound is not yet publicly available, this document outlines the essential experimental protocols and data presentation formats necessary for a thorough comparison against alternative molecules. The methodologies described herein are industry-standard approaches for identifying potential off-target interactions, a critical step in early-stage drug discovery to mitigate the risk of adverse effects and ensure target specificity.
The 1,2,4-oxadiazole moiety is a recognized pharmacophore present in a variety of biologically active compounds, highlighting the importance of a detailed selectivity assessment.[1][2] Compounds containing this scaffold have shown a wide range of activities, including but not limited to, antimicrobial, antitumor, and anti-inflammatory effects.[1] The inherent reactivity of the chloromethyl group also warrants a careful investigation into potential covalent interactions with biological nucleophiles.[3][4]
Comparative Cross-Reactivity Data
To facilitate a clear and objective comparison, all quantitative cross-reactivity data should be summarized in a tabular format. Below is a hypothetical data table illustrating how the selectivity of this compound could be compared against two alternative compounds targeting a primary kinase, "Kinase X". The data includes IC50 values against a panel of representative off-target kinases and G-protein coupled receptors (GPCRs).
| Target | This compound (IC50, µM) | Compound A (Alternative 1) (IC50, µM) | Compound B (Alternative 2) (IC50, µM) |
| Primary Target | |||
| Kinase X | 0.05 | 0.02 | 0.1 |
| Off-Target Kinase Panel | |||
| Kinase A | > 10 | 1.2 | 5.8 |
| Kinase B | 8.5 | 0.5 | > 10 |
| Kinase C | > 10 | 7.3 | 9.1 |
| Off-Target GPCR Panel | |||
| GPCR A | > 10 | > 10 | 2.5 |
| GPCR B | 9.2 | > 10 | > 10 |
| GPCR C | > 10 | 8.9 | > 10 |
Experimental Protocols
A robust cross-reactivity assessment involves a multi-faceted approach utilizing a combination of biochemical and cell-based assays.
Kinase Selectivity Profiling
Broad kinase screening is crucial for identifying potent and selective kinase inhibitors, which helps to minimize the risk of adverse side effects.[5] This is typically performed using large panels of purified kinases.
Experimental Protocol: In Vitro Kinase Panel Screening
-
Compound Preparation: The test compound, this compound, is serially diluted to a range of concentrations.
-
Assay Reaction: A purified active kinase is incubated with the test compound.[6] The enzymatic reaction is initiated by the addition of a suitable substrate and ATP.[6]
-
Detection: The reaction products are detected using a luminescent reagent, such as Kinase-Glo®, which measures the amount of ATP remaining in the well.[6] A decrease in signal indicates kinase inhibition.
-
Data Analysis: The IC50 values are calculated from the dose-response curves for each kinase in the panel.
Numerous commercial services offer comprehensive kinase selectivity profiling using various technologies, including NanoBRET® Target Engagement Intracellular Kinase Assays and activity-based biochemical assays.[5][7][8][9] Cellular kinase assays are also valuable as they provide a more physiologically relevant environment, accounting for factors like cell permeability.[7]
GPCR Binding Assays
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand to its receptor target due to their robustness and sensitivity.[10]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare cell membranes or purified receptors, a radiolabeled ligand known to bind to the target GPCR, and a range of concentrations of the test compound.
-
Incubation: The test compound, radioligand, and receptor preparation are incubated together to allow for competitive binding.[10][11]
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.[10][11]
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.[11]
-
Data Analysis: The IC50 value is determined by measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can then be used to calculate the inhibition constant (Ki).[10]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to confirm and quantify the engagement of a ligand with its protein target within a cellular environment.[12][13] This technique is based on the principle that a protein's thermal stability is altered upon ligand binding.[12][13]
Experimental Protocol: CETSA® for Target Engagement
-
Cell Treatment: Intact cells are incubated with various concentrations of the test compound or a vehicle control.
-
Heat Challenge: The treated cells are heated to a specific temperature gradient.[13][14] Ligand-bound proteins are stabilized and will denature at a higher temperature compared to unbound proteins.[13][14]
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.[15]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement.[12][15] Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 of target engagement.[12]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and their underlying logic, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for cross-reactivity profiling.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
In the absence of a known primary target for this compound, a hypothetical signaling pathway is presented below to illustrate how such a diagram could be used to contextualize cross-reactivity findings. For instance, if the compound were found to inhibit a kinase within this pathway, the diagram would help visualize the potential downstream consequences.
Caption: A representative kinase signaling pathway.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Kinase Selectivity Profiling Services [promega.com]
- 8. pharmaron.com [pharmaron.com]
- 9. assayquant.com [assayquant.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
Head-to-Head Comparison: 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole and Known Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
Introduction
The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2][3] This guide provides a comparative analysis of a specific 1,2,4-oxadiazole derivative, 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole, against established inhibitors of Histone Deacetylases (HDACs).
While the specific biological target of this compound is not yet definitively established in publicly available literature, this comparison focuses on HDACs as a plausible and significant target. This is based on the known anticancer properties of various oxadiazole-containing compounds and the proven role of HDACs as a therapeutic target in oncology.[1] HDAC inhibitors have emerged as a promising class of anticancer drugs, with four currently approved by the U.S. Food and Drug Administration (FDA) for treating various cancers.[4][5][6][7]
This guide presents a hypothetical performance evaluation of this compound alongside data for the FDA-approved HDAC inhibitors: Vorinostat, Romidepsin, Belinostat, and Panobinostat. The objective is to provide a framework for potential future research and to highlight the key experimental parameters for such a comparison.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected HDAC inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.
Disclaimer: The IC50 value for this compound is hypothetical and included for illustrative purposes to guide potential future experimental design. Actual values must be determined through rigorous experimental testing.
| Compound | Target(s) | IC50 (nM) |
| This compound | HDACs (Plausible) | [Hypothetical Data] |
| Vorinostat (SAHA) | Pan-HDAC | ~10 nM (cell-free)[3][8][9][10] |
| Romidepsin (FK228) | HDAC1 and HDAC2 | 36 nM (HDAC1), 47 nM (HDAC2) (cell-free)[1][11][12] |
| Belinostat (PXD101) | Pan-HDAC | 27 nM (in HeLa cell extracts)[13][14][15][16] |
| Panobinostat (LBH589) | Pan-HDAC | 5 nM (cell-free)[17][18] |
Experimental Protocols
A standard methodology for determining the HDAC inhibitory activity of a compound involves a fluorometric or colorimetric assay. The following is a representative protocol for an in vitro fluorometric HDAC enzyme inhibition assay.[19][20]
Objective: To determine the IC50 value of a test compound against a specific HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin)
-
Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (excitation ~360 nm, emission ~460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for the control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix the plate and incubate at 37°C for 30 minutes.
-
Stopping the Reaction and Signal Development: Add the Developer solution, which contains a stop solution like Trichostatin A, to each well. This will stop the HDAC reaction and allow for the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of the HDAC Signaling Pathway
The following diagram illustrates a simplified signaling pathway of HDAC inhibition, leading to cell cycle arrest and apoptosis, common mechanisms of action for anticancer agents.
Caption: HDAC Inhibition Pathway.
Conclusion
This guide provides a comparative framework for evaluating this compound as a potential HDAC inhibitor. The provided data on established, FDA-approved HDAC inhibitors serves as a benchmark for assessing the potency and potential therapeutic efficacy of novel compounds in this class. The outlined experimental protocol offers a standardized method for determining inhibitory activity, ensuring that data generated is comparable and reproducible. The visualization of the HDAC signaling pathway highlights the critical role of these enzymes in cancer progression and the mechanism by which their inhibition can lead to desired therapeutic outcomes. Further experimental investigation is required to determine the precise biological targets and inhibitory profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Belinostat Supplier | CAS 866323-14-0 | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rarecancernews.com [rarecancernews.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. adooq.com [adooq.com]
- 17. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 18. selleckchem.com [selleckchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-Chloromethyl-1,2,4-oxadiazoles
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. The 3-chloromethyl-1,2,4-oxadiazole moiety is a valuable building block in medicinal chemistry, and its synthetic accessibility directly impacts the pace of discovery. This guide provides a comparative analysis of different synthetic routes to this important intermediate, with a focus on synthetic efficiency, supported by experimental data.
Comparison of Synthetic Routes
The synthesis of 3-chloromethyl-1,2,4-oxadiazoles can be broadly approached through several key strategies. Here, we compare three prominent methods: a classical one-pot acylation of an amidoxime, a modern catalyst-mediated cycloaddition, and a microwave-assisted approach. Each offers distinct advantages and disadvantages in terms of yield, reaction time, and operational simplicity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic routes to 3-chloromethyl-1,2,4-oxadiazoles, providing a clear comparison of their performance.
| Parameter | Route 1: One-Pot Amidoxime Acylation | Route 2: Catalytic Cycloaddition (PTSA-ZnCl₂) | Route 3: Microwave-Assisted Synthesis |
| Starting Materials | Chloroacetamidoxime, Acyl Chloride | Chloroacetamidoxime, Organic Nitrile | Chloroacetamidoxime, Acyl Chloride |
| Key Reagents/Catalysts | Toluene (solvent) | p-Toluenesulfonic acid (PTSA), Zinc Chloride (ZnCl₂) | Base (e.g., Pyridine) |
| Reaction Temperature | 100 °C[1] | 80 °C[2] | ~120-150 °C |
| Typical Reaction Time | 20 hours[1] | 1-5 hours[2] | 10-30 minutes |
| Typical Yield (%) | 60-90% (for an analogous 3-trichloromethyl derivative)[1] | up to 94% (general for 1,2,4-oxadiazoles)[2] | High (generally >85%) |
| Advantages | - Well-established method- Good to excellent yields[1] | - High yields under mild conditions- Broad substrate scope[2] | - Extremely rapid reaction times- High yields |
| Disadvantages | - Long reaction times- High temperatures | - Requires catalyst preparation- May require optimization for specific substrates | - Requires specialized microwave reactor- Potential for pressure build-up |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: One-Pot Amidoxime Acylation
This method is based on the reaction of a chloroacetamidoxime with an acyl chloride in a one-pot procedure. The following protocol is adapted from the synthesis of a structurally related 3-trichloromethyl-1,2,4-oxadiazole[1].
Materials:
-
Chloroacetamidoxime
-
Chloroacetyl chloride
-
Toluene
-
Standard laboratory glassware
Procedure:
-
To a solution of chloroacetamidoxime (1.0 eq) in toluene, add chloroacetyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and maintain for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-chloromethyl-1,2,4-oxadiazole.
Route 2: Catalytic Cycloaddition (PTSA-ZnCl₂)
This route utilizes a PTSA-ZnCl₂ catalyst system for the synthesis of 1,2,4-oxadiazoles from amidoximes and organic nitriles. The following is a general procedure based on published methods[2][3].
Materials:
-
Chloroacetamidoxime
-
Acetonitrile (or other suitable organic nitrile)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a mixture of chloroacetamidoxime (1.0 eq) and the organic nitrile (1.2 eq) in DMF, add PTSA (0.2 eq) and anhydrous ZnCl₂ (0.2 eq).
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 1-5 hours, with reaction progress monitored by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant acceleration of the reaction. This protocol is a representative procedure based on the general principles of microwave-assisted oxadiazole synthesis.
Materials:
-
Chloroacetamidoxime
-
Chloroacetyl chloride
-
Pyridine (as solvent and base)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, dissolve chloroacetamidoxime (1.0 eq) in pyridine.
-
Add chloroacetyl chloride (1.1 eq) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature of 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Route Comparison
The following diagram illustrates the workflow for selecting an optimal synthetic route based on key experimental parameters.
Caption: Decision workflow for selecting a synthetic route to 3-chloromethyl-1,2,4-oxadiazoles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles [organic-chemistry.org]
- 3. PTSA-ZnCl2: an efficient catalyst for the synthesis of 1,2,4-oxadiazoles from amidoximes and organic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Data Reproducibility of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the publicly available biological data for 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. Due to the current scarcity of published, reproducible biological data for this specific compound, this document outlines a proposed framework for its evaluation, alongside a comparison with established 1,2,4-oxadiazole derivatives with known biological activities.
Executive Summary: Status of Biological Data
As of the latest literature review, there is no significant, publicly available, and reproducible biological data for this compound (CAS: 175205-62-6). While the chemical properties are documented in supplier databases, its biological activity, mechanism of action, and potential therapeutic applications remain uncharacterized in peer-reviewed studies.
The 1,2,4-oxadiazole scaffold, however, is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[1][2][3] This suggests that this compound holds potential for biological activity, warranting further investigation. This guide offers a roadmap for such an investigation.
Comparison with Biologically Active 1,2,4-Oxadiazole Alternatives
To provide context for the potential biological activities of the target compound, the following table summarizes commercially available drugs and clinical candidates containing the 1,2,4-oxadiazole core. This comparison highlights the diverse therapeutic areas where this heterocyclic motif has proven effective.
| Compound Name | Primary Biological Activity/Therapeutic Use |
| Oxolamine | Cough suppressant[1][3] |
| Prenoxdiazine | Cough suppressant[1][3] |
| Butalamine | Vasodilator[1][3] |
| Fasiplon | Anxiolytic (non-benzodiazepine)[1][3] |
| Pleconaril | Antiviral[1][3] |
| Ataluren | Treatment of Duchenne muscular dystrophy[1][3] |
| Proxazole | Functional gastrointestinal disorders[1][3] |
The diverse activities of these compounds underscore the versatility of the 1,2,4-oxadiazole scaffold, which can be attributed to its role as a bioisosteric replacement for esters and amides, enhancing metabolic stability.[4][5]
Proposed Experimental Workflow for Biological Characterization and Reproducibility Assessment
The following section details a proposed experimental workflow to characterize the biological activity of this compound and establish data reproducibility.
Initial Broad-Spectrum Screening
A primary screen against a panel of diverse biological targets is recommended to identify potential areas of activity.
Experimental Protocol: High-Throughput Screening (HTS)
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions for dose-response assays.
-
Assay Plates: Utilize pre-plated commercial assay panels (e.g., Eurofins BioMAP®, DiscoverX KINOMEscan®) or in-house target-based assays. These panels can include a wide range of receptor binding assays, enzyme inhibition assays, and cell-based functional assays.
-
Execution: Dispense the compound dilutions into the assay plates. Incubate under specified conditions.
-
Data Acquisition: Measure the assay-specific endpoints (e.g., fluorescence, luminescence, radioactivity).
-
Data Analysis: Calculate the percent inhibition or activation relative to controls. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition at a specific concentration).
Hit Confirmation and Dose-Response Analysis
Confirmed hits from the primary screen should be subjected to dose-response studies to determine potency.
Experimental Protocol: IC50/EC50 Determination
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the compound in the appropriate assay buffer.
-
Assay Performance: Conduct the specific target-based or cell-based assay identified in the primary screen.
-
Data Analysis: Plot the response versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Reproducibility Check: Repeat the experiment at least three independent times to ensure the reproducibility of the potency value.
Secondary Assays and Mechanism of Action Studies
Based on the confirmed activity, secondary assays should be employed to elucidate the mechanism of action. For instance, if the compound shows anti-inflammatory potential, a possible signaling pathway to investigate is the NF-κB pathway.
Experimental Protocol: NF-κB Reporter Assay
-
Cell Culture: Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).
-
Treatment: Seed the cells in a 96-well plate. Pre-treat with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation with a known stimulus (e.g., TNF-α).
-
Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Data Analysis: Normalize the reporter activity to cell viability and calculate the inhibition of NF-κB signaling.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the proposed workflows and a hypothetical signaling pathway for investigation.
Caption: Proposed workflow for biological characterization.
Caption: Hypothetical NF-κB signaling pathway inhibition.
Conclusion and Future Directions
While there is a lack of direct, reproducible biological data for this compound, the established biological significance of the 1,2,4-oxadiazole core suggests that it is a compound of interest for further investigation. The experimental workflow proposed in this guide provides a systematic approach to characterize its biological activity, determine its mechanism of action, and ensure the reproducibility of the generated data. Researchers are encouraged to undertake such studies to unlock the potential of this and similar uncharacterized molecules.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,4-Oxadiazole Derivatives in Molecular Docking Studies Against Key Protein Targets
A deep dive into the binding affinities and interaction patterns of 1,2,4-oxadiazole derivatives with prominent drug targets, providing researchers and drug development professionals with a comparative overview of their potential as therapeutic agents.
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of biological activities.[1][2][3][4][5] This guide provides a comparative analysis of docking studies involving 1,2,4-oxadiazole derivatives against several key protein targets implicated in cancer and infectious diseases. The data, compiled from recent research, highlights the structure-activity relationships that govern the inhibitory potential of these compounds.
Comparative Docking Performance
The following tables summarize the docking scores and, where available, the corresponding biological activity (IC50 values) of various 1,2,4-oxadiazole derivatives against their respective protein targets. A lower docking score generally indicates a more favorable binding affinity.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
EGFR is a crucial target in oncology, and its inhibition can halt cancer cell proliferation.
| Compound ID/Series | Key Substituents | Docking Score (kcal/mol) | Reference |
| IIe | Not specified in detail | -7.89 | [6] |
| Amide-containing derivatives | Various | -7.19 to -7.57 | [6] |
| Other tested derivatives | Various | -6.26 to -7.80 | [6] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is another significant target in cancer therapy, primarily involved in angiogenesis.
| Compound ID | Substituent on Phenyl Ring | Moldock Score | IC50 (µM) vs. A549 cell line | Reference |
| 7a | H (unsubstituted) | Not specified | 0.18 ± 0.019 | [7] |
| 7b | 4-CH3 | Not specified | Not specified | [7] |
| 7c | 4-OCH3 | Not specified | Not specified | [7] |
| 7d | 4-F | Not specified | Not specified | [7] |
| 7i | 2,4-dichloro | Not specified | Not specified | [7] |
| 7j | 3,5-dinitro | -156.20 | Not specified | [7] |
| 7h | 3,5-dinitro | -157.88 | Not specified | [7] |
Leishmania infantum CYP51
This enzyme is a key target for the development of novel treatments for visceral leishmaniasis.
| Compound ID | Key Substituents | IC50 (µM) against L. infantum promastigotes | Reference |
| Ox1 | p-methoxy on phenyl | 32.9 | [1] |
| Ox2 | Not specified | 220 | [1] |
| Ox3 | p-nitro on phenyl | 336 | [1] |
| Ox6 | N-propargyl | 92.2 | [1] |
| Ox7 | N-propargyl | 98.2 | [1] |
Experimental and Computational Protocols
The methodologies outlined below are representative of the general procedures followed in the cited molecular docking studies.
General Molecular Docking Workflow
A typical in silico molecular docking study involves several key steps to predict the binding affinity and interaction between a ligand (1,2,4-oxadiazole derivative) and a protein target.
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[6] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the 1,2,4-oxadiazole derivatives are drawn using chemical drawing software and converted to 3D structures, followed by energy minimization using a suitable force field.[6]
-
Molecular Docking Simulation: Docking simulations are performed using software such as AutoDock, Schrödinger suite, or MVD.[6][7] The prepared ligands are docked into the defined active site of the target protein. The software explores various conformations and orientations of the ligand within the active site to identify the most stable binding mode.[6]
-
Analysis of Docking Results: The results are analyzed based on the docking score, which represents the binding affinity. The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are also examined to understand the basis of the binding.
Visualizing Molecular Docking and its Context
To better understand the processes and concepts discussed, the following diagrams illustrate a typical molecular docking workflow and a relevant biological pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
This compound is classified as a substance that can cause severe skin corrosion and eye damage.[1] It is also a lachrymator, meaning it can cause tearing.[1] Proper personal protective equipment (PPE) must be worn at all times when handling this chemical.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Specification | Protection Level |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[2] |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed through a licensed and approved hazardous waste disposal facility.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Collection
-
Original Container : Whenever feasible, keep the chemical in its original container.
-
Waste Container : If a transfer is necessary, use a clean, dry, and compatible container that is clearly labeled. The container must be in good condition with a secure lid.
-
Labeling : Clearly label the waste container as "Hazardous Waste: this compound" and include the accumulation start date.
-
No Mixing : Do not mix this waste with other chemical waste streams.[2][3]
Step 2: Storage
-
Designated Area : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.
-
Container Integrity : Ensure the container is tightly closed and stored in a well-ventilated place.[1]
Step 3: Arranging for Disposal
-
Contact EHS : Notify your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.
-
Licensed Contractor : The disposal must be carried out by a licensed hazardous waste disposal company.[2] Your EHS department will coordinate this.
Step 4: Accidental Release Measures
In the event of a spill, take the following immediate actions:
-
Evacuate : Evacuate personnel from the immediate area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Cleanup : Collect the spilled material and place it in a suitable container for disposal. Avoid dust formation.[4][5]
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the complete Safety Data Sheet (SDS) for all chemicals used.
References
Personal protective equipment for handling 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin corrosion, serious eye damage, and respiratory irritation. It is also classified as a lachrymator, meaning it can cause tearing.[1] Strict adherence to PPE guidelines is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a well-ventilated area or a chemical fume hood.[2] |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).[2] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[2] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[2] | For responding to spills or uncontrolled releases of the compound.[2] |
Handling and Operational Plan
Safe handling of this compound requires adherence to the following step-by-step procedures to minimize exposure and ensure a controlled laboratory environment.
1. Preparation:
-
Ensure all work is conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Before handling, don the appropriate PPE as specified in Table 1.
2. Handling:
-
Avoid breathing dust, mist, or spray.[1]
-
Wash skin thoroughly after handling.[1]
-
Use only in a well-ventilated area.[1]
-
Avoid contact with skin and eyes.[3]
3. Reaction:
-
Set up all reaction apparatus within the fume hood.
-
Continuously monitor the reaction for any signs of unexpected changes.
4. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly before leaving the laboratory.[4]
-
Wash contaminated clothing before reuse.[1]
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1] |
| If on Skin (or hair) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Collection:
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.[2]
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container.[2]
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name.[5] Do not mix with other waste streams.[5]
2. Storage:
-
Store sealed waste containers in a designated hazardous waste accumulation area.[5]
-
Keep containers tightly closed and in a well-ventilated place.[1]
3. Disposal:
-
Dispose of contents and containers to an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[5]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of the specified compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
